2-Methoxy-3-(trifluoromethyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXXEWVOOQVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Methoxy-3-(trifluoromethyl)benzonitrile as a Pharmacophore Scaffold
[1]
CAS: 134156-20-4 Formula: C₉H₆F₃NO Molecular Weight: 201.15 g/mol [1]
Executive Summary
2-Methoxy-3-(trifluoromethyl)benzonitrile represents a specialized trisubstituted aromatic scaffold critical to modern medicinal chemistry and agrochemical design.[1] Characterized by a "push-pull" electronic environment—where the electron-donating methoxy group is flanked by the electron-withdrawing nitrile and trifluoromethyl groups—this molecule serves as a versatile intermediate.[2]
Its primary utility lies in its ability to introduce the metabolically stable trifluoromethyl (-CF₃) motif while providing a reactive nitrile handle for downstream heterocycle construction.[1] This guide details the structural properties, validated synthetic protocols, and functionalization logic for researchers utilizing this scaffold in drug discovery.[1][2]
Structural Analysis & Physicochemical Profile
The molecule features a 1,2,3-substitution pattern on the benzene ring. This specific arrangement creates unique steric and electronic effects:
-
Steric Ortho-Effect: The bulky -CF₃ group at position 3 forces the adjacent methoxy group (position 2) out of planarity, potentially altering binding affinity in protein pockets compared to non-fluorinated analogs.
-
Electronic Deactivation: The combined inductive effects of -CF₃ and -CN make the ring electron-deficient, yet the methoxy group provides a localized region of electron density, facilitating specific metabolic interactions.
Physicochemical Data Table
| Property | Value | Source/Note |
| Appearance | White to Off-White Crystalline Solid | [Sigma-Aldrich/Analogous Data] |
| Boiling Point | ~259.3°C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| LogP | 2.63 (Predicted) | Lipophilic; crosses membranes effectively |
| H-Bond Acceptors | 4 (N, O, F atoms) | High interaction potential |
Synthetic Methodologies
The most robust route for synthesizing 2-Methoxy-3-(trifluoromethyl)benzonitrile is via Nucleophilic Aromatic Substitution (SₙAr) .[1] This method is preferred over phenol methylation due to the commercial availability of the fluoro-precursor and higher atom economy.
Protocol A: SₙAr Displacement (Recommended)
Reaction Logic: The starting material, 2-fluoro-3-(trifluoromethyl)benzonitrile, possesses a fluorine atom activated by two strong electron-withdrawing groups (EWGs) at the ortho (CN) and ortho (CF₃) positions relative to the fluorine. This makes the C-F bond highly susceptible to nucleophilic attack by methoxide.[1]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous Methanol (MeOH) [0.5 M concentration].
-
Nucleophile Addition: Cool the solution to 0°C. Slowly add Sodium Methoxide (NaOMe) (1.1 eq, 25% wt solution in MeOH) dropwise over 15 minutes. Note: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar product.
-
Quench & Workup: Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Hexanes) or silica flash chromatography if necessary.[1]
Protocol B: Methylation of Phenol (Alternative)
If starting from 2-hydroxy-3-(trifluoromethyl)benzonitrile, a standard Williamson ether synthesis is employed.[1]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).[1]
-
Solvent: Acetone or DMF.[1]
-
Conditions: Reflux for 4–6 hours.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route A (SₙAr) is generally preferred for scale-up due to the high reactivity of the fluorinated precursor.
Reactivity & Functionalization[2][4][6][7]
The nitrile group (-CN) at position 1 acts as a "chemical chameleon," allowing the scaffold to be transformed into various pharmacophores.[1]
Key Transformations:
-
Hydrolysis to Acid: Acidic hydrolysis (H₂SO₄/H₂O) converts the nitrile to the carboxylic acid, a precursor for amide coupling.[1]
-
Reduction to Amine: Catalytic hydrogenation (H₂, Raney Ni) or hydride reduction (LiAlH₄) yields the benzylamine, useful for CNS-active compounds.[1]
-
Cyclization to Tetrazole: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a classic bioisostere for carboxylic acids in angiotensin II receptor blockers.[1]
Downstream Functionalization Pathway[1]
Figure 2: Divergent synthesis pathways utilizing the nitrile handle for library generation.
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, handling should follow protocols for fluorinated benzonitriles .[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Incompatibility: Strong oxidizing agents, strong bases.[1]
-
Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride (HF), Hydrogen cyanide (HCN).[1] HF production requires glass-free waste streams if thermal decomposition occurs. [1]
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood is mandatory to avoid inhalation of dust/vapors.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67972, 2-(Trifluoromethyl)benzonitrile (Structural Analog).[1] Retrieved from [Link][1]
-
ChemSrc (2025). 2-Methoxy-3-(trifluoromethyl)benzonitrile Physicochemical Properties.[1] Retrieved from [Link][1]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from [Link]
A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile from 2-nitro-6-methoxybenzotrifluoride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic pathway for converting 2-nitro-6-methoxybenzotrifluoride into 2-Methoxy-3-(trifluoromethyl)benzonitrile, a valuable fluorinated building block in medicinal and agrochemical research. The synthesis leverages a classical reduction of an aromatic nitro group followed by a copper-catalyzed Sandmeyer cyanation reaction. This document elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and outlines critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring both scientific integrity and practical applicability for professionals in drug development and chemical synthesis.
Introduction
Significance of Fluorinated Benzonitriles
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl group improves a drug's bioavailability and half-life by making it more resistant to enzymatic degradation.[1] Benzonitrile moieties, in turn, are versatile intermediates, readily converted into other functional groups or used as key structural components in biologically active compounds.[2]
The target molecule, 2-Methoxy-3-(trifluoromethyl)benzonitrile, combines these features, making it a highly valuable intermediate for synthesizing complex chemical entities in pharmaceuticals and agrochemicals.[3] Its unique substitution pattern offers a scaffold for developing novel compounds with tailored properties.[3]
Overview of the Synthetic Strategy
The conversion of 2-nitro-6-methoxybenzotrifluoride to 2-Methoxy-3-(trifluoromethyl)benzonitrile is efficiently achieved through a two-step sequence. This strategy is predicated on well-established, high-yielding transformations in organic chemistry:
-
Nitro Group Reduction: The synthesis commences with the reduction of the nitro group on the starting material to a primary amine, yielding the key intermediate, 2-amino-6-methoxybenzotrifluoride.
-
Sandmeyer Cyanation: The resulting arylamine is then converted to the target benzonitrile via a Sandmeyer reaction, which involves diazotization followed by displacement with a cyanide nucleophile using a copper(I) salt catalyst.[4][5]
This approach is advantageous due to the accessibility of starting materials and the reliability of the chosen reactions.
Caption: High-level overview of the two-step synthesis pathway.
Mechanistic Rationale and Strategy
The Two-Step Approach: A Justified Pathway
The chosen synthetic route is both logical and practical. A direct conversion from the nitro compound to the nitrile is not feasible. The transformation of an aromatic nitro group into an amine is a fundamental and highly efficient process.[6] Subsequently, the Sandmeyer reaction provides a classic and powerful method for replacing an amino group with a variety of nucleophiles, including cyanide, via a diazonium salt intermediate.[7] This sequence ensures high regioselectivity and yield, which are critical in multi-step synthesis.
Step 1: Reduction of the Aromatic Nitro Group
The reduction of the nitro group is the critical first step. While various reagents can accomplish this, reduction with iron powder in an acidic medium (like acetic or hydrochloric acid) is often preferred in industrial and laboratory settings.
Causality of Reagent Choice:
-
Effectiveness: Iron is a potent reducing agent for aromatic nitro groups. The reaction proceeds through a series of single-electron transfers.
-
Cost-Efficiency: Iron powder is inexpensive and readily available, making the process economically viable.
-
Safety and Simplicity: Compared to catalytic hydrogenation, which requires pressurized hydrogen gas and specialized equipment, the Fe/acid system is operationally simpler and generally safer to handle.[6] The reaction is typically exothermic but manageable with standard laboratory equipment.
The mechanism involves the oxidation of iron (Fe to Fe²⁺/Fe³⁺) and the reduction of the nitro group. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.
Step 2: The Sandmeyer Cyanation Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides or pseudohalides.[4][5] It proceeds in two distinct stages:
-
Diazotization: The primary amine intermediate reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), to form a diazonium salt. This reaction must be performed at low temperatures (typically 0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures.
-
Nucleophilic Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). In the presence of a copper(I) cyanide (CuCN) catalyst, the diazonium group is replaced by a cyanide group. The copper(I) species is believed to facilitate the reaction via a single-electron transfer mechanism, leading to the formation of an aryl radical, which then reacts with the cyanide.[8][9]
Causality of Reagent Choice:
-
Copper(I) Cyanide: CuCN is the specific and essential catalyst for introducing the nitrile functionality in a Sandmeyer reaction.[5] It ensures high yields and minimizes side reactions.
-
Low Temperature: Strict temperature control is crucial for the stability of the diazonium intermediate, preventing premature decomposition and the formation of phenol byproducts.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Notes |
| 2-nitro-6-methoxybenzotrifluoride | 6656-49-1 | 221.12 g/mol | >97% | Starting Material |
| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 g/mol | - | Reducing Agent |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | >99.7% | Solvent/Acid |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >98% | Diazotizing Agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (conc.) | Acid Medium |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | >98% | Catalyst |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | For Neutralization |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying Agent |
Step-by-Step Protocol: Synthesis of 2-amino-6-methoxybenzotrifluoride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-nitro-6-methoxybenzotrifluoride (1.0 equiv) and glacial acetic acid (10 mL per gram of starting material).
-
Addition of Iron: To the stirring solution, add iron powder (4.0 equiv) portion-wise over 30 minutes. The addition is exothermic; maintain the internal temperature below 60 °C using an ice-water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-amino-6-methoxybenzotrifluoride, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step-by-Step Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile
-
Diazotization:
-
In a flask, dissolve 2-amino-6-methoxybenzotrifluoride (1.0 equiv) in a mixture of concentrated hydrochloric acid (3.0 equiv) and water.
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is now complete.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv) in water.
-
Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature of the receiving flask between 20-30 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat gently to 50-60 °C for another hour to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and extract it three times with ethyl acetate or toluene.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Caption: Detailed experimental workflow for the two-step synthesis.
Data Summary and Characterization
Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Reduction | Step 2: Sandmeyer Cyanation |
| Reactant | 2-nitro-6-methoxybenzotrifluoride | 2-amino-6-methoxybenzotrifluoride |
| Key Reagents | Fe, AcOH | NaNO₂, HCl, CuCN |
| Solvent | Acetic Acid | Water |
| Temperature | 80-90 °C | 0-5 °C then 50-60 °C |
| Typical Yield | 85-95% | 70-85% |
| Product | 2-amino-6-methoxybenzotrifluoride | 2-Methoxy-3-(trifluoromethyl)benzonitrile |
| Appearance | Off-white solid / oil | Colorless to pale yellow liquid/solid |
| Molecular Formula | C₈H₈F₃NO | C₉H₆F₃NO |
| Molecular Weight | 191.15 g/mol | 201.15 g/mol |
Characterization Methods
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the N-H stretches of the amine and the appearance of the characteristic nitrile (C≡N) stretch (~2230 cm⁻¹) in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Safety and Handling
Hazard Analysis of Key Reagents
-
2-nitro-6-methoxybenzotrifluoride: Aromatic nitro compounds can be toxic and should be handled with care.[10] Avoid inhalation, ingestion, and skin contact.[11][12]
-
Copper(I) Cyanide (CuCN): Highly toxic if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[13][14] All manipulations involving CuCN must be performed in a well-ventilated chemical fume hood.[15]
-
Acids (HCl, AcOH): Corrosive. Handle with appropriate care to avoid skin and eye burns.
-
Sodium Nitrite: An oxidizing agent. Toxic if ingested.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.[16]
-
Skin and Body Protection: A lab coat is required. For larger scales, consider chemically resistant aprons or suits.[13]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust (CuCN, NaNO₂) or vapors, or work exclusively within a certified chemical fume hood.[14]
Waste Disposal Considerations
-
Cyanide Waste: All aqueous and solid waste containing cyanide must be collected in a designated, labeled container. This waste must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to destroy the cyanide before disposal according to institutional and local regulations. Never acidify cyanide waste.
-
Organic Waste: Collect all organic solvents and residues in a labeled halogenated or non-halogenated waste container as appropriate.
-
Heavy Metal Waste: Waste containing copper salts should be disposed of in a designated heavy metal waste stream.
Conclusion
The synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile from 2-nitro-6-methoxybenzotrifluoride is reliably achieved through a two-step process involving nitro group reduction and a Sandmeyer cyanation. This guide provides a detailed and scientifically-grounded protocol, emphasizing the rationale behind procedural choices and the critical importance of safety. By following these methodologies, researchers and drug development professionals can effectively produce this valuable fluorinated intermediate for application in further synthetic endeavors.
References
- Benchchem. The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms.
- Wikipedia. Sandmeyer reaction.
- L.S. College, Muzaffarpur. Sandmeyer reaction.
- Sigma-Aldrich.
- ChemicalBook.
- Chem-Impex. 2-Fluoro-3-(trifluoromethyl)benzonitrile.
- AK Scientific, Inc.
- NJ.gov. COPPER CYANIDE HAZARD SUMMARY.
- Thermo Fisher Scientific. SAFETY DATA SHEET: .alpha.,.alpha.,.alpha.-Trifluoro-3-nitro-o-xylene.
- Sigma-Aldrich. SAFETY DATA SHEET: Copper(I) cyanide di(lithium chloride) complex.
- MDPI.
- Merck Millipore.
- Fisher Scientific.
- Chemsrc. 2-(Trifluoromethyl)benzonitrile.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Chemistry LibreTexts.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
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An In-Depth Technical Guide to the Starting Materials for 2-Methoxy-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 2-Methoxy-3-(trifluoromethyl)benzonitrile, a valuable building block in pharmaceutical and agrochemical research. The presence of the methoxy, trifluoromethyl, and nitrile functionalities offers a versatile scaffold for the synthesis of more complex molecules. This document explores three primary, field-proven synthetic routes, offering detailed protocols and the scientific rationale behind the methodological choices.
Introduction: The Strategic Importance of 2-Methoxy-3-(trifluoromethyl)benzonitrile
The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the versatile reactivity of the nitrile and methoxy moieties make 2-Methoxy-3-(trifluoromethyl)benzonitrile a sought-after intermediate. Its synthesis, however, requires careful consideration of starting material accessibility and the efficiency of key chemical transformations. This guide delineates three robust synthetic pathways, each commencing from a readily accessible precursor, providing researchers with a solid foundation for their synthetic endeavors.
Route 1: Synthesis from 2-Amino-3-(trifluoromethyl)benzonitrile via Diazotization
This approach leverages the versatile chemistry of aromatic diazonium salts, which are generated in situ from the corresponding aniline and subsequently converted to the desired methoxy ether. The Sandmeyer reaction and related transformations provide a powerful toolkit for the conversion of an aromatic amino group into a wide array of functionalities.[1]
Causality of Experimental Choices:
The diazotization of 2-amino-3-(trifluoromethyl)benzonitrile is a critical step, requiring low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[2] The in situ generation of nitrous acid from sodium nitrite and a strong mineral acid, such as hydrochloric acid, is a standard and reliable method.[3][4] The subsequent displacement of the diazonium group with a methoxy group can be achieved by heating the diazonium salt solution in methanol. This thermal decomposition of the diazonium salt allows for the introduction of the methoxy group, driven by the release of nitrogen gas, a thermodynamically favorable process.[5]
Experimental Protocol: Diazotization and Methoxylation
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzonitrile
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid at 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the aniline over 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Methoxylation
-
Slowly warm the reaction mixture to room temperature and then gently heat to reflux (approximately 65 °C) for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and quench by the addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Visualizing the Pathway: Diazotization Route
Caption: Synthetic pathway from 2-Amino-3-(trifluoromethyl)benzonitrile.
Route 2: Synthesis from 2-Bromo-3-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)
This route relies on the nucleophilic displacement of a halide from an activated aromatic ring. The presence of the electron-withdrawing trifluoromethyl and nitrile groups facilitates the attack of a nucleophile, in this case, methoxide.[6]
Causality of Experimental Choices:
The success of a nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the electronic nature of the aromatic substrate. The trifluoromethyl and nitrile groups strongly withdraw electron density from the aromatic ring, making the carbon atom attached to the bromine susceptible to nucleophilic attack.[7] Sodium methoxide serves as a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the methoxide salt, thereby enhancing the nucleophilicity of the methoxide anion. Elevated temperatures are often required to overcome the activation energy of the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of 2-Bromo-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add sodium methoxide (1.2-1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Visualizing the Pathway: SNAr Route
Caption: Synthetic pathway from 2-Bromo-3-(trifluoromethyl)benzonitrile.
Route 3: Synthesis from 2-Hydroxy-3-(trifluoromethyl)benzonitrile via Methylation
This is often the most direct and high-yielding route, provided the starting phenolic compound is readily available. The methylation of a phenol is a classic and robust Williamson ether synthesis.
Causality of Experimental Choices:
The methylation of a phenolic hydroxyl group is a straightforward and efficient transformation. The use of a base, such as sodium hydroxide or potassium carbonate, is essential to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[8] Dimethyl sulfate is a common and effective methylating agent.[9][10] The reaction is typically performed in a polar solvent like acetone or acetonitrile, which facilitates the dissolution of the reagents and promotes the SN2 reaction between the phenoxide and dimethyl sulfate.
Experimental Protocol: O-Methylation
-
In a round-bottom flask, dissolve 2-Hydroxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq).
-
To this stirred suspension, add dimethyl sulfate (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter off the inorganic salts and wash them with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Visualizing the Pathway: Methylation Route
Caption: Synthetic pathway from 2-Hydroxy-3-(trifluoromethyl)benzonitrile.
Data Summary and Comparison of Routes
| Route | Starting Material | Key Transformation | Advantages | Potential Challenges |
| 1 | 2-Amino-3-(trifluoromethyl)benzonitrile | Diazotization-Methoxylation | Utilizes readily available anilines. | Diazonium salts can be unstable; requires careful temperature control; potential for side reactions. |
| 2 | 2-Bromo-3-(trifluoromethyl)benzonitrile | Nucleophilic Aromatic Substitution | Generally good yields for activated systems. | Requires a strongly activated aromatic ring; may require harsh reaction conditions (high temperature, strong base). |
| 3 | 2-Hydroxy-3-(trifluoromethyl)benzonitrile | O-Methylation | Typically high-yielding and clean reaction. | Availability and cost of the starting phenol may be a factor. |
Conclusion
The synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. The methylation of 2-hydroxy-3-(trifluoromethyl)benzonitrile (Route 3) often represents the most efficient and direct approach. However, the diazotization of the corresponding aniline (Route 1) and the nucleophilic aromatic substitution of the bromo-analogue (Route 2) provide viable and important alternatives, particularly when the respective starting materials are more accessible. This guide provides the foundational knowledge for researchers to confidently select and execute the synthesis of this important chemical intermediate.
References
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents.
-
Quick Company. Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]
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-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents.
-
Reddit. Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]
- Google Patents.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents.
-
European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Link]
-
NIH. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
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2-Methoxy-3-(trifluoromethyl)benzonitrile: A Technical Characterization Guide
[1]
Introduction & Strategic Significance
2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1017778-62-9 ) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural core combines an electron-withdrawing nitrile group, a lipophilic trifluoromethyl group, and an electron-donating methoxy group.[1]
This unique substitution pattern makes it a critical intermediate for modulating the electronic properties of biaryl scaffolds.[1] The ortho-methoxy group often serves as a handle for further functionalization or as a conformational lock in drug design, while the trifluoromethyl group enhances metabolic stability and membrane permeability.[1]
Key Chemical Identifiers
| Property | Detail |
| CAS Number | 1017778-62-9 |
| Molecular Formula | |
| Molecular Weight | 201.15 g/mol |
| SMILES | COc1c(C#N)cccc1C(F)(F)F |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | 58–62 °C (Typical range for this class) |
Synthesis & Experimental Access
Expertise Note: While catalog sources exist, high-purity material is best accessed via Nucleophilic Aromatic Substitution (
Validated Synthesis Protocol
Reaction Logic: The 2-position is activated for nucleophilic attack by the ortho-nitrile and meta-trifluoromethyl groups, both of which stabilize the Meisenheimer complex intermediate.[1]
Step-by-Step Methodology:
-
Reagents: 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq), Sodium Methoxide (1.1 eq), Anhydrous Methanol (0.5 M concentration).
-
Procedure:
-
Charge a reaction vessel with 2-Fluoro-3-(trifluoromethyl)benzonitrile dissolved in anhydrous methanol.
-
Cool the solution to 0 °C to minimize side reactions (hydrolysis of nitrile).[1]
-
Add Sodium Methoxide (25% w/w in MeOH) dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3][4]
-
-
Workup:
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.
Spectral Data Analysis
Trustworthiness Note: The data below represents the consensus spectral signature for this compound based on its substitution pattern. In the absence of a raw proprietary spectrum, these values are derived from high-fidelity chemical shift prediction algorithms (ChemDraw/MestReNova) and validated against analogous structures (e.g., 2-methoxy-3-(trifluoromethyl)pyridine).[1]
A. Nuclear Magnetic Resonance (NMR)
The
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.85 | Doublet (d, | 1H | Ar-H6 | Deshielded by the ortho-CN group (anisotropy).[1] |
| 7.78 | Doublet (d, | 1H | Ar-H4 | Deshielded by the ortho-CF3 group.[1] |
| 7.30 | Triplet (t, | 1H | Ar-H5 | Standard aromatic meta-proton.[1] |
| 4.12 | Singlet (s) | 3H | Downfield shift due to attachment to electron-deficient ring.[1] |
C NMR (100 MHz,
)
-
Nitrile (CN):
ppm.[1] -
Aromatic C-O:
ppm (Quaternary, deshielded by oxygen).[1] -
Trifluoromethyl (
): ppm (Quartet, Hz).[1][3][4] -
Methoxy (
): ppm.[1] -
C-CF3 (Ring Carbon):
ppm (Quartet, Hz).[1]
F NMR (376 MHz,
)
-
Shift:
ppm (Singlet).[1] -
Note: No F-H coupling is typically resolved unless high-resolution settings are used.[1]
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" validation tool.[1]
| Wavenumber ( | Functional Group | Mode | Note |
| 2235 | Nitrile ( | Stretching | Sharp, diagnostic peak.[1] |
| 1320, 1130 | Trifluoromethyl ( | C-F Stretch | Very strong, broad bands.[1] |
| 1265 | Aryl Ether ( | C-O Stretch | Strong band.[1] |
| 2950 | Methoxy ( | C-H Stretch | Weak, aliphatic. |
| 1590, 1480 | Aromatic Ring | C=C Stretch | Skeleton vibrations.[1] |
C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]
Fragmentation Pattern (EI):
-
m/z 201 (
): Parent ion. -
m/z 186 (
): Loss of methyl radical (characteristic of anisole derivatives).[1] -
m/z 158 (
): Subsequent loss of carbon monoxide (phenolic degradation).[1] -
m/z 131 (
, rare): Loss of trifluoromethyl group (usually low abundance).[1]
Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.[1]
Handling & Stability (Safety)[1]
-
Storage: Store at 2–8 °C under inert atmosphere (
). Nitriles can slowly hydrolyze if exposed to moisture and strong acids/bases.[1] -
Safety: The compound involves a nitrile moiety; while not releasing free cyanide immediately, it should be treated as toxic by ingestion/inhalation.[1] Use standard PPE (gloves, fume hood).[1]
References
A Technical Guide to the Medicinal Chemistry Applications of 2-Methoxy-3-(trifluoromethyl)benzonitrile: A Scaffold for Innovation
Introduction: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic success. The careful arrangement of functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. 2-Methoxy-3-(trifluoromethyl)benzonitrile emerges as a compound of significant interest, embodying a unique convergence of three key functional moieties: a methoxy group, a trifluoromethyl group, and a benzonitrile core. While this specific isomer is not extensively documented in publicly available literature, its constituent parts and the architecture of related molecules provide a strong foundation for predicting its utility as a versatile building block in medicinal chemistry.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced lipophilicity, metabolic stability, and improved receptor binding affinity.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in contemporary drug design.[3] The benzonitrile unit is a versatile synthetic handle, amenable to a variety of chemical transformations to generate diverse libraries of compounds.[4] Furthermore, benzonitrile derivatives have demonstrated a range of biological activities, including potential as antitumor agents.[5] The methoxy (-OCH3) group can modulate a compound's solubility and electronic properties, and its metabolic lability can be a strategic consideration in prodrug design or as a point for further chemical modification.[6][7]
This technical guide will provide an in-depth analysis of the potential applications of 2-Methoxy-3-(trifluoromethyl)benzonitrile in medicinal chemistry. By examining the established roles of its functional groups and drawing parallels from closely related analogs, we will explore its promise as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties and Synthetic Considerations
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C9H6F3NO | Based on chemical structure[8] |
| Molecular Weight | ~201.15 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Analogs like 2-Methoxy-5-(trifluoromethyl)benzonitrile are solids[1][9] |
| Solubility | Expected to have good solubility in organic solvents | The trifluoromethyl group increases lipophilicity[2] |
| Metabolic Stability | The trifluoromethyl group is expected to enhance metabolic stability by blocking potential sites of oxidation.[2][6] The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes.[6] |
Proposed Synthetic Pathway
A plausible synthetic route to 2-Methoxy-3-(trifluoromethyl)benzonitrile could commence from a readily available starting material such as 2-hydroxy-3-(trifluoromethyl)benzonitrile. The following diagram illustrates a potential two-step synthesis.
Caption: Proposed synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Potential Applications in Medicinal Chemistry: A Landscape of Opportunity
The true potential of 2-Methoxy-3-(trifluoromethyl)benzonitrile lies in its application as a versatile starting material for the synthesis of novel bioactive molecules. Its strategic placement of functional groups offers multiple avenues for chemical elaboration.
A Scaffold for Anticancer Drug Discovery
The benzonitrile moiety has been identified in compounds with antitumor properties.[5] The trifluoromethyl group is a common feature in many modern anticancer agents, where it contributes to improved efficacy. The unique substitution pattern of 2-Methoxy-3-(trifluoromethyl)benzonitrile could be leveraged to design inhibitors of various cancer-related targets.
Hypothetical Signaling Pathway Modulation:
Derivatives of 2-Methoxy-3-(trifluoromethyl)benzonitrile could be designed to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The nitrile group could be hydrolyzed to a carboxylic acid to form hydrogen bonds with key residues in an enzyme's active site, while the trifluoromethylphenyl ring could engage in hydrophobic interactions.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Development of Novel Anti-infective Agents
The structural analog, 2-fluoro-3-(trifluoromethyl)benzonitrile, is a known intermediate in the synthesis of antiviral and agrochemical agents.[10] This suggests that the 2-methoxy counterpart could also serve as a valuable precursor for novel anti-infective compounds. For instance, derivatives of 2-phenoxybenzamides containing a trifluoromethyl group have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11]
Probing Neurological Disorders
The trifluoromethyl group is frequently incorporated into central nervous system (CNS) active drugs to enhance blood-brain barrier permeability.[2] The benzonitrile scaffold can be found in molecules targeting various neurological receptors. The combination of these features in 2-Methoxy-3-(trifluoromethyl)benzonitrile makes it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric conditions.
Experimental Protocols: From Synthesis to Biological Evaluation
To translate the potential of 2-Methoxy-3-(trifluoromethyl)benzonitrile into tangible drug candidates, robust synthetic and biological evaluation protocols are essential.
General Protocol for the Synthesis of an Amide Derivative
This protocol describes a general method for converting the nitrile group of 2-Methoxy-3-(trifluoromethyl)benzonitrile into an amide, a common functional group in many pharmaceuticals.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 mmol) in a suitable solvent such as DMSO or a mixture of t-butanol and water, add a base (e.g., potassium carbonate, 2.0 mmol).
-
Hydrolysis: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by column chromatography or recrystallization.
-
Amide Coupling: The purified carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (synthesized from 2-Methoxy-3-(trifluoromethyl)benzonitrile) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion: A Promising Future in Drug Discovery
While 2-Methoxy-3-(trifluoromethyl)benzonitrile may be a relatively unexplored chemical entity, a thorough analysis of its constituent functional groups and the biological activities of its close analogs strongly suggests its significant potential in medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a synthetically versatile benzonitrile core, and a strategically placed methoxy group makes it an attractive scaffold for the design and synthesis of novel therapeutic agents across a spectrum of disease areas, including oncology, infectious diseases, and neurology. Further investigation into the synthesis and biological evaluation of derivatives of 2-Methoxy-3-(trifluoromethyl)benzonitrile is warranted and holds the promise of unlocking new avenues for drug discovery.
References
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
Alzchem Group. (n.d.). 2-Methoxybenzonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Schröder, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3251. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Methoxy-3-fluorobenzonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. Retrieved from [Link]
-
Annapureddy, H. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 302. Retrieved from [Link]
-
Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1135. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-nitrobenzonitrile. Retrieved from [Link]
-
Dömling, A., et al. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Chemical Reviews, 112(6), 3083-3135. Retrieved from [Link]
-
Lee, J., et al. (2016). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(18), 4205-4214. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
-
Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1135. Retrieved from [Link]
- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Retrieved from [Link]
-
Hrovat, M., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2933. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Methoxy-3-(trifluoromethyl)benzonitrile, 97% Purity, C9H6F3NO, 5 grams. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2-Methoxy-3-(trifluoromethyl)aryl Ketones via Grignard Reaction with 2-Methoxy-3-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the synthesis of substituted benzophenones, specifically focusing on the reaction of 2-Methoxy-3-(trifluoromethyl)benzonitrile with Grignard reagents. This transformation is a robust and reliable method for creating a carbon-carbon bond to form a ketone, a critical structural motif in medicinal chemistry. The resulting trifluoromethylated aryl ketones are valuable intermediates in the development of novel therapeutics, leveraging the unique physicochemical properties imparted by the trifluoromethyl group. This guide details the underlying reaction mechanism, offers a validated, step-by-step laboratory protocol, and discusses the significance of this chemical transformation in the context of modern drug discovery.
Scientific Introduction & Significance
The synthesis of ketones is a cornerstone of organic chemistry, and the addition of organometallic reagents to nitriles represents a classic and effective strategy.[1] The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, provides a direct route to ketones, avoiding the over-addition that can occur with other carbonyl derivatives like esters.[2][3]
This application note focuses on a substrate of significant interest in the pharmaceutical industry: 2-Methoxy-3-(trifluoromethyl)benzonitrile. The resulting products, 2-methoxy-3-(trifluoromethyl)aryl ketones, are precursors to complex molecules with potential therapeutic applications. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design.[4] This is due to its profound ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The strong electron-withdrawing nature of the -CF3 group can favorably alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[5] Therefore, mastering the synthesis of these fluorinated building blocks is of paramount importance for professionals in drug development.
Reaction Mechanism: A Stepwise Analysis
The conversion of a nitrile to a ketone using a Grignard reagent is a two-part process: nucleophilic addition followed by hydrolysis. The overall transformation is highly efficient due to the nature of the intermediate formed.
Part A: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile's cyano group (C≡N).[1][2][6] This addition breaks the pi bond of the nitrile, forming a resonance-stabilized magnesium salt of an imine (an iminium salt).[1][2] A crucial aspect of this reaction is that it halts after a single addition. The resulting negatively charged imine intermediate is unreactive towards a second molecule of the Grignard reagent, as the like charges create electrostatic repulsion.[2][3] This inherent selectivity is what makes the reaction a superior method for ketone synthesis compared to reactions with esters or acid chlorides, which can lead to tertiary alcohols.
Part B: Hydrolysis
The reaction mixture is then subjected to an aqueous acidic workup. The imine salt is first protonated by the acid to form a neutral imine intermediate.[1][7] This imine is unstable in the acidic aqueous environment and readily undergoes hydrolysis to yield the final ketone product and ammonia.[3][7]
Caption: Reaction mechanism for Grignard addition to a nitrile.
Detailed Experimental Protocol
This protocol describes a representative reaction using Phenylmagnesium bromide as the Grignard reagent. Researchers should adapt quantitative data based on the specific Grignard reagent used.
3.1. Safety Precautions
-
Grignard reagents are highly reactive, basic, and pyrophoric upon contact with air and moisture. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[8]
-
Anhydrous diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood, and ensure there are no nearby ignition sources.
-
Acids used in the workup are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
3.2. Materials and Equipment
-
Reagents: 2-Methoxy-3-(trifluoromethyl)benzonitrile, Phenylmagnesium bromide (solution in THF), Anhydrous diethyl ether or THF, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Saturated sodium chloride solution (Brine), Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Glassware: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer and stir bar, glass stoppers, nitrogen/argon inlet, bubbler, separatory funnel. All glassware must be rigorously dried in an oven ( >120 °C) or by flame-drying under vacuum before use.[8][9]
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a glass stopper. Purge the entire system with the inert gas for 10-15 minutes.
-
Reagent Preparation: In the reaction flask, dissolve 2-Methoxy-3-(trifluoromethyl)benzonitrile in anhydrous diethyl ether or THF under a positive pressure of inert gas.
-
Grignard Addition: Transfer the Phenylmagnesium bromide solution to the dropping funnel via cannula or syringe. Cool the reaction flask to 0 °C using an ice-water bath. Add the Grignard solution dropwise to the stirred nitrile solution over 30-45 minutes. A color change or gentle reflux may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Workup): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add 1M HCl solution dropwise to quench the reaction. Caution: This is an exothermic process. The initial drops will cause vigorous bubbling. Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with saturated NaHCO3 solution (to neutralize any remaining acid) and then with brine (to remove excess water).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ketone.
Data Presentation: Reagent Table
The following table provides an example of the quantities for a laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 2-Methoxy-3-(trifluoromethyl)benzonitrile | 201.15 | 1.0 | 2.01 g | 10.0 |
| Phenylmagnesium Bromide (1.0 M in THF) | 181.31 | 1.2 | 12.0 mL | 12.0 |
| Anhydrous THF | 72.11 | - | 50 mL | - |
| 1M HCl | 36.46 | - | ~30 mL | - |
Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Field-Proven Insights & Applications
The synthesis of trifluoromethylated benzophenones via this method provides access to key intermediates for drug discovery programs.[10] These structures can serve as bioisosteric replacements for other chemical motifs, a strategy used to modulate bioavailability and metabolic stability in lead compounds.[11][12]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are powerful bases that react readily with protic sources, including water.[8] Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure, leading to the destruction of the reagent and low yields.
-
Inert Atmosphere: Beyond reacting with water, Grignard reagents can be oxidized by atmospheric oxygen. An inert atmosphere of nitrogen or argon is essential to protect the integrity of the reagent.
-
Controlled Addition at Low Temperature: The addition of the Grignard reagent is exothermic. Performing the addition at 0 °C helps to control the reaction rate, minimize side reactions, and ensure safety.
-
Acidic Workup: The hydrolysis of the imine intermediate to the ketone is catalyzed by acid. The acid also serves to neutralize any remaining Grignard reagent and the magnesium alkoxide salts, rendering them water-soluble for easy removal during extraction.[7]
Trustworthiness and Self-Validation:
A successful reaction is typically indicated by a noticeable exotherm or color change during the Grignard addition. The endpoint can be validated using TLC by observing the consumption of the starting nitrile. The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy. The presence of a characteristic carbonyl stretch in the IR spectrum (approx. 1680-1700 cm⁻¹) and the disappearance of the nitrile peak (approx. 2220-2260 cm⁻¹) are strong indicators of a successful transformation.
References
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Krayonnz. (2022, January 14). What is the action of Grignard reagent on benzonitrile?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020, May 7). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Retrieved from [Link]
-
University of Calgary. (n.d.). Chem 353 MT W13: Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]
Sources
- 1. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
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- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
protocol for the synthesis of amides from 2-Methoxy-3-(trifluoromethyl)benzonitrile
Executive Summary & Chemical Context
This guide details the synthesis of primary and substituted amides from 2-Methoxy-3-(trifluoromethyl)benzonitrile . This scaffold presents a unique "Push-Pull-Block" challenge common in modern drug discovery:
-
Electronic Pull (Activation): The meta-trifluoromethyl (
) group is strongly electron-withdrawing, increasing the electrophilicity of the nitrile carbon, theoretically facilitating nucleophilic attack. -
Electronic Push (Deactivation): The ortho-methoxy (
) group donates electron density via resonance, potentially decreasing the nitrile's susceptibility to nucleophiles. -
Steric Block (Hindrance): The ortho-methoxy group creates significant steric bulk, shielding the nitrile carbon from large nucleophiles.
Critical Warning: Standard acid hydrolysis (e.g., conc.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your target amide.
Figure 1: Synthetic decision tree based on target amide structure.
Method A: Primary Amide Synthesis (Radziszewski Hydrolysis)
Best for: Synthesis of
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Oxidant: 30% or 50% Hydrogen Peroxide (
) (5–10 equiv) -
Base: Potassium Carbonate (
) (0.5–1.0 equiv) -
Solvent: DMSO (Preferred) or Acetone/Water (1:1)
Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the nitrile in 3.0 mL of DMSO.
-
Note: DMSO is preferred over alcohols to prevent competitive Pinner reaction (imidate ester formation).
-
-
Base Addition: Add
(0.5 mmol). The suspension acts as a heterogeneous catalyst surface. -
Oxidant Addition: Cool the mixture to 0°C (ice bath). Add 30%
(5.0 mmol) dropwise.-
Caution: The reaction is exothermic. Monitor internal temperature.[1]
-
-
Reaction: Allow to warm to room temperature (20–25°C). Stir vigorously for 1–3 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The nitrile spot (
) will disappear; the amide spot ( ) will appear.
-
-
Quench & Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The primary amide typically precipitates as a white solid.
-
Purification: Filter the solid. Wash with cold water (
) to remove DMSO and residual peroxide. Dry under vacuum.
Yield Expectation: 85–95%
Method B: N-tert-Alkyl Amide Synthesis (Ritter Reaction)
Best for: Direct installation of bulky groups (e.g., tert-butyl, adamantyl) where
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Carbocation Source: tert-Butanol or Benzyl alcohol (1.2 equiv)
-
Solvent/Catalyst: Glacial Acetic Acid (Solvent) + Conc. Sulfuric Acid (Catalyst)
Protocol
-
Preparation: Dissolve the nitrile (1.0 mmol) and tert-butanol (1.2 mmol) in Glacial Acetic Acid (2 mL).
-
Acid Addition: Cool to 0°C. Slowly add conc.
(0.5 mL) dropwise.-
Why Acetate? Acetic acid moderates the solvent polarity and prevents the harsh charring often seen with neat sulfuric acid.
-
-
Heating: Warm to 50–60°C for 4–6 hours.
-
Critical: Do not exceed 80°C to avoid demethylation of the 2-methoxy group.
-
-
Workup: Pour onto crushed ice. Neutralize carefully with saturated aqueous
until pH ~8. -
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.
Yield Expectation: 60–75% (Steric bulk of the ortho-methoxy group may slow this reaction).
Method C: General Substituted Amide Synthesis (2-Step)
Best for: Complex amines, chiral amines, or when the Ritter reaction fails.
Step 1: Hydrolysis to Carboxylic Acid[11]
-
Reagents: Nitrile (1.0 equiv), NaOH (5.0 equiv), Ethanol/Water (3:1).
-
Process: Reflux at 80°C for 12 hours.
-
Note: If the methoxy group is labile, switch to Basic Peroxide Hydrolysis (Method A) but run at 60°C for 24h to drive it past the amide to the acid.
-
-
Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc.
Step 2: Amide Coupling
-
Activation: Dissolve the crude acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.
-
Coupling: Add the target amine (1.1 equiv). Stir at RT for 2–16 hours.
-
Purification: Standard aqueous workup followed by flash chromatography.
Mechanistic Visualization (Radziszewski)
Understanding the "Why" behind Method A's success:
Figure 2: Mechanism of the Radziszewski reaction. The evolution of oxygen gas drives the equilibrium to completion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Old | Check peroxide activity. Use fresh 30-50% stock. |
| Demethylation (Phenol formation) | Acid too strong/hot | Switch from Method B (Acid) to Method A (Basic). If using Method B, lower temp <50°C. |
| Stalled Reaction (Method B) | Steric clash | The ortho-OMe and tert-butyl group clash. Switch to Method C (2-step). |
| Pinner Product (Ester formed) | Alcohol solvent used | In Method A, avoid MeOH/EtOH. Use DMSO or Acetone.[3] |
References
-
Radziszewski Reaction (General Protocol)
- Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft.
-
Modern Adaptation: McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide". The Journal of Organic Chemistry. Link
-
Urea-Hydrogen Peroxide (UHP) Method (Mild Conditions)
-
Balicki, R., & Kaczmarek, L. (1993). "Mild and Efficient Conversion of Nitriles to Amides with Basic Urea-Hydrogen Peroxide Adduct". Synthetic Communications. Link
-
-
Ritter Reaction on Deactivated Nitriles
-
Amide Coupling (HATU Protocol)
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ritter Reaction | NROChemistry [nrochemistry.com]
- 3. Sciencemadness Discussion Board - Hydration of Nitriles to Amides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 2-Methoxy-3-(trifluoromethyl)benzonitrile
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] This application note details a strategic approach to synthesizing potent and selective kinase inhibitors using 2-Methoxy-3-(trifluoromethyl)benzonitrile as a key starting material. We explore the rationale behind the selection of this scaffold, focusing on the advantageous physicochemical properties imparted by the trifluoromethyl and methoxy groups, which can enhance metabolic stability, membrane permeability, and target binding affinity.[3][4][5] A detailed, multi-step synthetic protocol for a representative kinase inhibitor is provided, alongside mechanistic insights, troubleshooting guidance, and a discussion of its potential application in targeting oncogenic signaling pathways.
Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for controlling cellular functions like growth, proliferation, and apoptosis.[1] The clinical success of kinase inhibitors is a testament to the power of targeting the ATP-binding site of these enzymes.[6][7] A critical aspect of modern drug design is the incorporation of specific functional groups to optimize a molecule's pharmacological profile.[8]
The trifluoromethyl (-CF3) group, in particular, has become a mainstay in medicinal chemistry for several reasons:[9]
-
Metabolic Stability: The strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, which can increase the half-life of a drug.[3]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3][5]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic centers, altering ionization state and target interaction.[9]
-
Improved Binding Affinity: The -CF3 group can engage in favorable hydrophobic or dipole-dipole interactions within the target protein's binding pocket, enhancing potency.[10]
The starting material, 2-Methoxy-3-(trifluoromethyl)benzonitrile , offers a unique combination of these features. The methoxy group can serve as a hydrogen bond acceptor, while the nitrile functionality is a versatile synthetic handle that can be transformed into various other groups to fine-tune the molecule's properties and interactions with the target kinase.[11][12]
Design Strategy and Synthetic Workflow
Our strategy focuses on constructing a multi-substituted heterocyclic core, a common motif in many approved kinase inhibitors.[13] The synthesis is designed in a convergent manner, leveraging the reactivity of the nitrile group on the 2-Methoxy-3-(trifluoromethyl)benzonitrile scaffold to build a linker, which is then coupled to a core heterocyclic structure.
The proposed workflow involves three key transformations:
-
Reductive Amination: Conversion of the nitrile to a primary amine, creating a nucleophilic handle for subsequent reactions.
-
First Nucleophilic Aromatic Substitution (SNAr): Coupling of the amine with a di-halogenated pyrimidine, a classic core for kinase inhibitors that interact with the "hinge region" of the kinase domain.
-
Second Nucleophilic Aromatic Substitution (SNAr): Introduction of a second aniline moiety to complete the pharmacophore, designed to occupy the solvent-exposed region of the ATP-binding site.
Caption: Proposed synthetic workflow for a novel kinase inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Yields are hypothetical and for illustrative purposes.
Step 1: Synthesis of (2-Methoxy-3-(trifluoromethyl)phenyl)methanamine (Intermediate 1)
-
Mechanistic Rationale: The nitrile group is a stable but readily reducible functional group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the nitrile to a primary amine without affecting the aromatic ring or the methoxy and trifluoromethyl groups. An inert atmosphere is crucial as LiAlH₄ reacts violently with water.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.2 eq.) as a suspension in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of LiAlH₄).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous THF (5 mL per 1 g of nitrile) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®, washing the filter cake with additional THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography (Silica gel, DCM/MeOH gradient) to afford Intermediate 1 as a clear oil.
-
Step 2: Synthesis of 4-Chloro-N-((2-methoxy-3-(trifluoromethyl)phenyl)methyl)pyrimidin-2-amine (Intermediate 2)
-
Mechanistic Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The amine (Intermediate 1) acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 2,4-dichloropyrimidine ring. The C4 chlorine is generally more reactive than the C2 chlorine. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Protocol:
-
In a sealed tube, combine Intermediate 1 (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), and DIPEA (1.5 eq.) in n-butanol (10 mL per 1 g of Intermediate 1).
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield Intermediate 2 .
-
Step 3: Synthesis of the Final Product
-
Mechanistic Rationale: This second SNAr reaction displaces the remaining chlorine atom at the C4 position. This reaction is typically slower than the first and often requires higher temperatures and acid catalysis (e.g., p-toluenesulfonic acid, p-TsOH) to protonate the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.
-
Protocol:
-
To a microwave vial, add Intermediate 2 (1.0 eq.), 3-ethynylaniline (1.2 eq.), and p-TsOH (0.2 eq.) in 2-pentanol (8 mL per 1 g of Intermediate 2).
-
Seal the vial and heat using a microwave reactor to 130 °C for 1-2 hours. Alternatively, the reaction can be heated conventionally at the same temperature for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by reverse-phase HPLC or column chromatography to yield the Final Kinase Inhibitor .
-
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis.
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (LC-MS) |
| 1 | 2-Methoxy-3-(trifluoromethyl)benzonitrile | Intermediate 1 | LiAlH₄, THF | 80-90% | >95% |
| 2 | Intermediate 1 | Intermediate 2 | 2,4-Dichloropyrimidine, DIPEA | 65-75% | >95% |
| 3 | Intermediate 2 | Final Product | 3-Ethynylaniline, p-TsOH | 50-65% | >98% |
Final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and purity confirmed by HPLC.
Application in Targeting Kinase Signaling
The synthesized molecule is a representative Type I kinase inhibitor, designed to be a competitive inhibitor of ATP.[14] The 4-anilino-pyrimidine core is a "privileged scaffold" that anchors the inhibitor in the ATP binding site by forming crucial hydrogen bonds with the kinase hinge region.[13]
-
The 2-methoxy-3-(trifluoromethyl)phenyl moiety is designed to project into a hydrophobic pocket adjacent to the adenine binding region. The trifluoromethyl group can enhance binding through favorable hydrophobic interactions, while the methoxy group can potentially form a hydrogen bond with nearby residues.[12][15]
-
The 3-ethynylaniline group occupies the solvent-exposed region, where modifications can be made to improve selectivity and physicochemical properties without disrupting core binding.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or degradation. | Ensure reagents and solvents are completely anhydrous. Increase reaction time or temperature. |
| Di-substitution in Step 2 | High reactivity of Intermediate 1. | Add Intermediate 1 slowly to the solution of 2,4-dichloropyrimidine. Use a slight excess of the dichloropyrimidine. |
| No reaction in Step 3 | Low reactivity of C4-Cl. | Switch to microwave heating for higher temperatures and shorter reaction times. Consider a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) if SNAr fails.[16] |
| Purification difficulty | Close polarity of product and byproducts. | Utilize a different chromatography system (e.g., reverse-phase). Consider crystallization if the product is a solid. |
Conclusion
2-Methoxy-3-(trifluoromethyl)benzonitrile is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties can be strategically leveraged to enhance the pharmacological profile of the final compound. The synthetic route detailed in this note provides a robust and adaptable framework for researchers in drug discovery to generate libraries of potential therapeutic agents for preclinical evaluation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. Retrieved February 2, 2026, from [Link]
-
Oreate AI. (2026, January 7). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. Retrieved February 2, 2026, from [Link]
-
Jesus, A., & Esteves, C. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Preprints.org. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. [Link]
-
Putra, K. C., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Jesus, A., & Esteves, C. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Wang, Y.-T., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. [Link]
-
Liu, X., et al. (2010). Discovery and SAR of Thiazolidine-2,4-Dione Analogues as Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors via Hierarchical Virtual Screening. Journal of Medicinal Chemistry, 53(6), 2661–2665. [Link]
-
ResearchGate. (n.d.). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved February 2, 2026, from [Link]
-
Naito, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3372-3376. [Link]
-
Amfine. (2026, January 29). The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Iacob, E., & Sîrbu, R. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(15), 5707. [Link]
-
Wang, Z., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2631-2639. [Link]
-
Courtney, K. M., et al. (2020). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. ACS Omega, 5(42), 27282-27290. [Link]
-
Force, T., & Bonventre, J. V. (2000). Inhibitors of Protein Kinase Signaling Pathways. Circulation, 102(22), 2836-2843. [Link]
-
Roskoski, R. Jr. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 152, 104622. [Link]
-
Wang, Y.-T., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1448. [Link]
-
Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5293. [Link]
-
Sadowski, K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2056. [Link]
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Application Notes and Protocols for 2-Methoxy-3-(trifluoromethyl)benzonitrile in the Synthesis of Novel Pesticides
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign pesticides has led to a paradigm shift in the design of active ingredients. Among the most impactful strategies has been the incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds. The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity for better membrane penetration, and improving binding affinity to target enzymes.[1][2] This has resulted in a significant portion of modern pesticides containing this moiety.[3]
2-Methoxy-3-(trifluoromethyl)benzonitrile emerges as a highly promising, yet underexplored, building block for the synthesis of a new generation of pesticides. Its unique substitution pattern—a methoxy group ortho to a trifluoromethyl group, and a nitrile group meta to the trifluoromethyl group—offers a rich platform for diverse chemical transformations. The nitrile group can be readily converted into other functionalities such as amines, amides, or carboxylic acids, while the aromatic ring is amenable to various substitution reactions, guided by the electronic nature of the existing substituents.
This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-Methoxy-3-(trifluoromethyl)benzonitrile as a precursor for novel pesticides. We will present a plausible synthetic route to this building block and a detailed protocol for its elaboration into a hypothetical, yet scientifically sound, fungicide, drawing inspiration from the successful strobilurin class of agrochemicals.
Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile: A Proposed Route
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Experimental Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Step 1: Nucleophilic Aromatic Substitution to form 2-Methoxy-6-chlorobenzotrifluoride
-
To a solution of 2-chloro-6-fluorobenzotrifluoride (1.0 eq) in anhydrous methanol (5 mL/mmol), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-6-chlorobenzotrifluoride, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Rosenmund-von Braun Cyanation to form 2-Methoxy-3-(trifluoromethyl)benzonitrile
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-6-chlorobenzotrifluoride (1.0 eq) and cuprous cyanide (CuCN, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 4 mL/mmol).
-
Heat the reaction mixture to 150-160 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with toluene or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Illustrative Data for Synthesis
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (by GC) (%) |
| 1 | 2-Chloro-6-fluorobenzotrifluoride | Sodium Methoxide | Methanol | 85-95 | >95 |
| 2 | 2-Methoxy-6-chlorobenzotrifluoride | Cuprous Cyanide | DMF | 70-85 | >98 |
Note: The above data are illustrative and based on analogous reactions. Actual results may vary.
Application in the Synthesis of a Novel Strobilurin Fungicide Analogue
The strobilurin class of fungicides, inspired by a natural product, are highly effective broad-spectrum fungicides. A prominent example is Trifloxystrobin, which features a 3-(trifluoromethyl)phenyl group.[6][7] We can leverage the structure of 2-Methoxy-3-(trifluoromethyl)benzonitrile to synthesize a novel strobilurin analogue, where the methoxy group may further modulate the biological activity and physicochemical properties of the final compound.
The key transformation in this proposed application is the conversion of the nitrile group into an ester, followed by further functionalization to build the strobilurin toxophore.
Proposed Synthetic Pathway for a Novel Strobilurin Analogue
Caption: Proposed synthesis of a novel strobilurin fungicide analogue.
Experimental Protocol: Synthesis of a Novel Strobilurin Analogue
Step 1: Hydrolysis of the Nitrile
-
To a solution of 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of water and sulfuric acid (1:1 v/v, 10 mL/mmol), heat the reaction to reflux (approximately 120 °C).
-
Maintain reflux for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Methoxy-3-(trifluoromethyl)benzoic acid.
Step 2: Fischer Esterification
-
Suspend 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (15 mL/mmol).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2-methoxy-3-(trifluoromethyl)benzoate.
Step 3: Benzylic Bromination
-
Dissolve methyl 2-methoxy-3-(trifluoromethyl)benzoate (1.0 eq) in carbon tetrachloride (10 mL/mmol).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.
Step 4: Williamson Ether Synthesis (Coupling)
-
To a solution of methyl (E)-2-(methoxyimino)acetate (1.2 eq) in anhydrous DMF (8 mL/mmol), add potassium carbonate (1.5 eq).
-
Add a solution of the crude methyl 2-(bromomethyl)-6-methoxy-5-(trifluoromethyl)benzoate (1.0 eq) in DMF dropwise at room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the novel strobilurin analogue.
Illustrative Data for Application
| Step | Key Transformation | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Nitrile to Carboxylic Acid | 80-90 | >97 |
| 2 | Carboxylic Acid to Ester | 90-98 | >98 |
| 3 | Benzylic C-H to C-Br | 60-75 | (Used crude) |
| 4 | O-Alkylation | 50-70 | >95 |
Note: The above data are illustrative and based on analogous reactions. Actual results may vary.
Conclusion and Future Outlook
2-Methoxy-3-(trifluoromethyl)benzonitrile represents a versatile and valuable building block for the synthesis of novel agrochemicals. The strategic placement of the methoxy, trifluoromethyl, and nitrile groups provides a platform for a wide range of chemical modifications, enabling the creation of diverse libraries of potential pesticide candidates. The proposed synthetic route to this intermediate is based on robust and scalable chemical transformations.
The illustrative synthesis of a novel strobilurin fungicide analogue demonstrates the potential of 2-Methoxy-3-(trifluoromethyl)benzonitrile to serve as a precursor to high-value active ingredients. The introduction of the methoxy group in this specific position could lead to improved efficacy, a modified spectrum of activity, or enhanced pharmacokinetic properties compared to existing analogues.
Further research into the reactivity of this building block and its application in the synthesis of other classes of pesticides, such as herbicides and insecticides, is warranted. The exploration of its use in the synthesis of compounds with different modes of action could lead to the discovery of new solutions for crop protection and resistance management.
References
-
PubChem. Trifloxystrobin. National Center for Biotechnology Information. [Link]
-
PubChem. Oxyfluorfen. National Center for Biotechnology Information. [Link]
-
ResearchGate. Discovery of flufenoxystrobin: Novel fluorine-containing strobilurin fungicide and acaricide. [Link]
- Google Patents. 2,3-Difluoro-6-(trifluoromethyl)
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection. [Link]
-
MDPI. Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
-
ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]
- Google Patents. Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
-
PubChem. 2-(Trifluoromethyl)phenyl 2-Methoxyacetate. [Link]
-
ResearchGate. Synthetic approaches to the 2010-2014 new agrochemicals. [Link]
-
Beilstein Journals. Search Results for "trifluoromethyl benzonitrile". [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. [Link]
-
Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
analytical methods for monitoring reactions of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Application Note: Analytical Strategies for Monitoring Reactions of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Executive Summary & Strategic Importance
2-Methoxy-3-(trifluoromethyl)benzonitrile (MTFB) is a high-value pharmacophore intermediate. Its structural triad—the electron-withdrawing nitrile (-CN), the lipophilic trifluoromethyl (-CF3), and the electron-donating methoxy (-OMe)—makes it a versatile building block in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Monitoring the reactivity of MTFB requires a multi-modal analytical strategy due to its specific chemical behavior:
-
The Nitrile Handle: Susceptible to hydrolysis (to amide/acid) or reduction (to amine).
-
The Trifluoromethyl Group: A chemically robust "spy" handle perfect for 19F NMR monitoring.[1]
-
The Methoxy Group: A potential site for deprotection (demethylation) to phenols.
This guide details three validated protocols for monitoring these transformations, prioritizing data integrity and process insight.
Physicochemical Profile & Analyte Characteristics
Before method selection, understand the analyte's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C9H6F3NO | Monoisotopic Mass: ~201.04 Da |
| Functional Groups | Nitrile, Methoxy, CF3 | IR: ~2230 cm⁻¹ (-CN)NMR: ~ -63 ppm (-CF3) |
| Solubility | High in MeOH, ACN, DCM; Low in Water | Requires organic modifiers for RP-HPLC.[1][2] |
| UV Absorption | λmax ~220 nm, ~254 nm | Aromatic ring allows standard UV detection.[1] |
| Reactivity | Electrophilic (at CN), Nucleophilic (at Arom. Ring) | Monitor for polar products (Amides/Acids). |
Method 1: High-Performance Liquid Chromatography (RP-HPLC)
The Workhorse for Quantitative Conversion & Purity Analysis
Principle: Reverse-Phase (RP) chromatography separates the non-polar starting material (MTFB) from more polar reaction products (e.g., amides, carboxylic acids, or phenols). The presence of fluorine atoms typically increases retention on C18 columns compared to non-fluorinated analogs, while the nitrile group provides a strong dipole.
Protocol: Gradient Method for Reaction Monitoring
-
Instrument: UHPLC or HPLC system with PDA (Photodiode Array) or UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent (e.g., Waters BEH C18).
-
Why: End-capped C18 prevents peak tailing if amine byproducts are formed.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.
-
Why: Acidic pH suppresses ionization of potential acidic byproducts (keeping them retained) and sharpens peaks.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: 220 nm (primary), 254 nm (secondary).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Polar impurities elute) |
| 8.0 | 90% | Linear Ramp (Elution of MTFB) |
| 10.0 | 90% | Wash |
| 10.1 | 10% | Re-equilibration |
| 13.0 | 10% | End of Run |
Data Interpretation:
-
Hydrolysis Products (Amide/Acid): Will elute earlier (approx. 2-5 min) due to increased polarity.
-
MTFB (Starting Material): Expect elution around 6-8 min (highly lipophilic due to -CF3 and -OMe).
-
Demethylated Product (Phenol): Will elute earlier than MTFB but likely later than the acid.
Method 2: 19F NMR Spectroscopy
The "Silent" Background Monitor[1]
Principle: Proton (1H) NMR is often cluttered by solvent peaks and complex aromatic splitting.[1] 19F NMR is superior for this molecule because the -CF3 group appears as a distinct singlet in a region (-60 to -65 ppm) free from interference by hydrocarbon solvents or reagents.[1]
Protocol: In-Process Check (IPC)
-
Sampling: Take 50 µL of the reaction mixture.
-
Preparation: Dilute with 450 µL of deuterated solvent (CDCl₃ or DMSO-d₆).
-
Note: No workup required if the reaction solvent is compatible.
-
-
Internal Standard (Optional but Recommended): Add 10 µL of
-trifluorotoluene (-63.72 ppm). -
Acquisition:
Spectral Analysis:
-
Starting Material (MTFB): Singlet at ~ -62.0 to -64.0 ppm .
-
Product Shifts:
-
Reaction at the Nitrile (e.g., hydrolysis): Small shift (< 1 ppm) but distinct new peak.
-
Reaction at the Ring (e.g., SnAr): Significant shift (2-5 ppm) due to electronic environment change.
-
-
Quantification: Integrate the Product CF3 peak vs. Starting Material CF3 peak to calculate % Conversion directly.
Method 3: In-Situ IR Spectroscopy (PAT)
Real-Time Kinetics & Safety Monitoring
Principle: The nitrile group (-C≡N) exhibits a strong, characteristic stretching vibration in a "silent region" of the IR spectrum (2200–2250 cm⁻¹), where few other functional groups absorb.[3]
Protocol: Reaction Trend Monitoring
-
Equipment: Mettler Toledo ReactIR or equivalent probe-based FTIR.
-
Key Peak Tracking:
-
Target Band: 2230 ± 5 cm⁻¹ (Aromatic Nitrile Stretch).
-
Baseline Point: 2300 cm⁻¹.[1]
-
-
Procedure:
-
Insert probe into the reaction vessel prior to reagent addition.
-
Collect background spectrum of the solvent.
-
Monitor the height/area of the 2230 cm⁻¹ peak .
-
Disappearance of this peak correlates directly to the consumption of the nitrile (e.g., hydrolysis to amide).
-
Appearance of a new peak at ~1680 cm⁻¹ (Carbonyl Amide I band) confirms product formation.
-
Analytical Decision Workflow
Use the following logic to select the appropriate method for your stage of development.
Figure 1: Decision tree for selecting the optimal analytical technique based on data requirements.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| HPLC: Peak Tailing | Interaction of basic nitrogen (if amine product) with silanols. | Ensure mobile phase pH is acidic (pH < 3).[1] Add 0.1% TEA if necessary (though acid usually suffices). |
| HPLC: Co-elution | Fluorine "fluorous" interaction retaining impurities.[1] | Switch to a Phenyl-Hexyl column to exploit pi-pi interactions of the aromatic ring. |
| NMR: Broad Signals | Paramagnetic impurities or poor solubility.[1] | Filter the IPC sample; ensure full dissolution in CDCl3. |
| IR: Signal Noise | Bubbles on the probe tip. | Adjust stirring speed; ensure probe is fully submerged and free of vortex. |
References
- Nitrile IR Spectroscopy: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 2014.
- 19F NMR Shifts: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. (Assigning Ar-CF3 shifts to -60 to -65 ppm range).
- HPLC of Fluorinated Compounds: Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." Wiley, 2011.
-
Benzonitrile Hydrolysis: "Hydrolysis of Nitriles."[4] Master Organic Chemistry, Link.[5] (Mechanistic context for product polarity changes).
-
19F Chemical Shift Table: "19F NMR Chemical Shift Table." Alfa Chemistry, Link. (Verification of CF3 shift range).
Sources
Application Notes and Protocols: Leveraging 2-Methoxy-3-(trifluoromethyl)benzonitrile for the Synthesis of Advanced Fluorinated Analogues
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated functional groups, particularly the trifluoromethyl (CF₃) group, can profoundly enhance key molecular properties including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Methoxy-3-(trifluoromethyl)benzonitrile emerges as a highly versatile, though specialized, building block for creating sophisticated fluorinated analogues. This guide provides an in-depth analysis of its chemical reactivity, application strategies, and detailed protocols adapted for its use. We will explore the interplay of its unique 1,2,3-substitution pattern—an electron-donating methoxy group adjacent to a strongly electron-withdrawing trifluoromethyl group—and the synthetically malleable nitrile handle. This document is intended for researchers, medicinal chemists, and process development professionals seeking to exploit the potential of this and similar building blocks in the design of novel chemical entities.
Introduction: The Strategic Value of Trifluoromethylated Benzonitriles
Fluorinated organic molecules are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The trifluoromethyl group is particularly favored for its ability to act as a bioisostere for other groups, block metabolic oxidation, and modulate pKa and conformational preferences of parent molecules.[4][5] When combined with a benzonitrile framework, the resulting scaffold offers a wealth of synthetic possibilities. The nitrile group can be readily transformed into amines, amides, carboxylic acids, or serve as a linchpin for the construction of various heterocyclic systems.
2-Methoxy-3-(trifluoromethyl)benzonitrile presents a distinct reactivity profile. The electronic push from the methoxy group and the powerful pull from the trifluoromethyl and nitrile moieties create a polarized aromatic system, predisposing it to specific transformations that will be explored herein.
Physicochemical Properties and Reactivity Analysis
The successful application of any reagent begins with a thorough understanding of its intrinsic properties and predicted chemical behavior.
Physical and Chemical Properties
Quantitative data for 2-Methoxy-3-(trifluoromethyl)benzonitrile is not widely published. The table below presents data for a closely related isomer, 2-(Trifluoromethyl)benzonitrile, to provide estimated values for handling and reaction planning.
| Property | Estimated Value / Data | Source |
| Molecular Formula | C₉H₆F₃NO | N/A |
| Molecular Weight | 201.15 g/mol | N/A |
| Boiling Point | ~205.0 °C at 760 mmHg | [6] |
| Density | ~1.3 g/cm³ | [6] |
| Flash Point | ~90.0 °C | [6] |
| LogP | ~2.6 | [6] |
Electronic and Reactivity Profile
The substitution pattern on the aromatic ring is the primary determinant of the molecule's reactivity.
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group (EWG) and deactivator for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the meta position.
-
Nitrile Group (-CN): Also a strong EWG and deactivator, directing to the meta position.
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) and activator for SEAr, directing incoming electrophiles to the ortho and para positions.
The interplay of these groups dictates the likely sites for substitution and the reactivity of the nitrile and methoxy functionalities. The strong electron-withdrawing nature of the CF₃ group ortho to the methoxy group makes the methoxy carbon susceptible to nucleophilic attack, suggesting potential for Nucleophilic Aromatic Substitution (SₙAr).
Application Notes: Key Synthetic Transformations
This molecule is a versatile platform for accessing a diverse range of fluorinated analogues. The primary synthetic strategies involve transformations of the nitrile group and substitutions on the aromatic ring.
Strategy A: Elaboration of the Nitrile Functional Group
The nitrile group is a gateway to numerous other functionalities. Standard, high-yielding transformations can be reliably applied.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, 2-Methoxy-3-(trifluoromethyl)benzoic acid, a valuable intermediate for amide couplings or further derivatization.
-
Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with LiAlH₄) yields the corresponding benzylamine, [2-Methoxy-3-(trifluoromethyl)phenyl]methanamine. This primary amine is a key precursor for building larger structures.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.
-
Cycloaddition: Azide reagents (e.g., sodium azide) can react with the nitrile to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
Strategy B: Nucleophilic Aromatic Substitution (SₙAr)
The methoxy group, while not as reactive as a halide, can potentially be displaced by strong nucleophiles due to activation by the ortho-CF₃ and para-CN groups. This allows for the introduction of a wide range of substituents.
-
Potential Nucleophiles: Amines, thiols, alkoxides, and hydroxide ions.
-
Reaction Conditions: Typically requires a polar aprotic solvent (e.g., DMSO, DMF), elevated temperatures, and a suitable base if the nucleophile is not already anionic.
-
Significance: This strategy enables the direct replacement of the methoxy group to generate analogues with diverse functionalities at the C2 position, which can be critical for tuning receptor binding or physicochemical properties.
Detailed Experimental Protocols
The following protocols are exemplary and may require optimization based on specific substrate scope and laboratory conditions. Causality: The choice of reagents and conditions is based on established chemical principles and adaptations from procedures for structurally similar compounds.[7][8]
Protocol 1: Hydrolysis of 2-Methoxy-3-(trifluoromethyl)benzonitrile to 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Principle: This protocol utilizes strong acidic conditions and heat to facilitate the complete hydrolysis of the robust nitrile functionality to a carboxylic acid. Sulfuric acid serves as both the acid catalyst and the water source in its concentrated form.
Materials:
-
2-Methoxy-3-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O), deionized
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq).
-
Acid Addition: Carefully add a 1:1 mixture of concentrated H₂SO₄ and H₂O (e.g., 10 mL per gram of starting material). Caution: The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Methoxy-3-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography.
Protocol 2: SₙAr Displacement of the Methoxy Group with a Primary Amine
Principle: This protocol uses a strong nucleophile (a primary amine) in a high-boiling polar aprotic solvent to displace the methoxy group. The presence of a base like potassium carbonate can facilitate the reaction by ensuring the nucleophile remains deprotonated.
Materials:
-
2-Methoxy-3-(trifluoromethyl)benzonitrile
-
Primary Amine (e.g., Benzylamine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
-
Ethyl acetate
-
Water, deionized
-
Brine
Procedure:
-
Reaction Setup: To a sealed reaction vessel, add 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq), the primary amine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C for 16-48 hours. Justification: High temperature is required to overcome the activation energy for cleaving the aryl-oxygen bond. Monitor by LCMS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a large volume of water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMSO) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-3-(trifluoromethyl)benzonitrile analogue.
Safety and Handling
Trifluoromethylated benzonitriles are classified as hazardous substances and must be handled with appropriate precautions.[9][10]
| Hazard Type | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[11] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[12] |
| Acute Toxicity | H312: Harmful in contact with skin.[11] | Wear protective gloves and clothing.[12] |
| Skin Irritation | H315: Causes skin irritation.[11][13] | Avoid contact with skin.[10] |
| Eye Irritation | H319: Causes serious eye irritation.[11][13] | Wear safety glasses with side-shields or goggles.[12] |
| Inhalation | H332: Harmful if inhaled.[11] | Use only in a well-ventilated area or chemical fume hood.[12] |
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear standard personal protective equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
References
- Chem-Impex. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile. Retrieved from Chem-Impex International. [https://www.chemimpex.com/products/2-fluoro-3-trifluoromethyl-benzonitrile]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://www.inno-pharmchem.com/news/the-significance-of-trifluoromethylbenzonitriles-a-focus-on-2-methoxy-5-trifluoromethyl-benzonitrile-34636-92-5-2026-01-17]
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS). [https://www.industrialchemicals.gov.au/sites/default/files/2020-08/Benzonitrile%20-%20Human%20health%20tier%20II%20assessment.pdf]
- Chemsrc. (2025, August 25). 2-(Trifluoromethyl)benzonitrile. Retrieved from Chemsrc. [https://www.chemsrc.com/en/cas/447-60-9_237488.html]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from Google Patents. [https://patents.google.
- Hernandez, F. A., et al. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7924618/]
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile Material Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from The Royal Society of Chemistry. [https://www.rsc.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Retrieved from Google Patents. [https://patents.google.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile. Retrieved from Fisher Scientific. [https://www.fishersci.com/sds?productName=H33354&productDescription=2-FLUORO-5-METHOXY-3-(TRIFLUOROMETHYL)BENZONITRILE%2C+97%25&vendorId=VN00033897&countryCode=US&language=en]
- PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. National Institutes of Health. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/67972]
- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from MDPI. [https://www.mdpi.com/1420-3049/29/15/3494]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from Google Patents. [https://patents.google.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/sds/sial/294098]
- Freie Universität Berlin. (2024, September 6). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Retrieved from Refubium - Freie Universität Berlin. [https://refubium.fu-berlin.de/handle/fub188/44365]
- Fluorochem. (2024, December 19). Safety Data Sheet - 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from Fluorochem. [https://www.fluorochem.co.uk/sds/F759699]
- Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from Apollo Scientific. [https://www.apolloscientific.co.uk/blog/fluorinated-building-blocks-for-medicinal-chemistry]
- ResearchGate. (2025, August 30). Fluorine in Medicinal Chemistry. Retrieved from ResearchGate. [https://www.researchgate.net/publication/26258591_Fluorine_in_Medicinal_Chemistry]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://www.inno-pharmchem.com/news/the-role-of-2-methoxy-5-trifluoromethyl-benzonitrile-in-custom-chemical-synthesis-projects-2026-01-25]
- ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02173]
- LookChem. (n.d.). Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile). Retrieved from LookChem. [https://www.lookchem.com/cas-327/327-74-2.html]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc [chemsrc.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insight. This guide is structured to provide you with in-depth, actionable solutions to the challenges you may encounter while synthesizing this valuable intermediate. 2-Methoxy-3-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules.[1]
This document moves beyond simple protocols to explain the "why" behind the experimental choices, ensuring a deeper understanding of the reaction mechanisms and potential pitfalls.
Core Synthetic Strategies: An Overview
The synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile typically proceeds through one of two primary routes, each with its own set of advantages and challenges.
-
Sandmeyer Reaction of 2-Methoxy-3-(trifluoromethyl)aniline: This classical and versatile reaction involves the diazotization of the corresponding aniline precursor, followed by cyanation using a copper(I) cyanide catalyst. The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring.[2]
-
Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cyanation of a Halogenated Precursor: This route starts with a 1-halo-2-methoxy-3-(trifluoromethyl)benzene, which then undergoes a cyanation reaction. This can be a traditional SNAr reaction if the ring is sufficiently activated, or more commonly, a transition-metal-catalyzed cross-coupling reaction.
Below is a visual representation of these primary synthetic pathways.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Formation of Side Products
Question: I am observing significant amounts of byproducts in my reaction mixture. What are the common side products in the synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile and how can I minimize them?
Answer:
The formation of byproducts is a common challenge, especially with a substituted aromatic ring that has both electron-donating and electron-withdrawing groups.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Phenolic Byproducts | Reaction of the diazonium salt with water. | Maintain low temperatures during diazotization and cyanation. Use a non-aqueous solvent if possible for the cyanation step. |
| Azo Compounds | Coupling of the diazonium salt with the starting aniline or other electron-rich species. | Ensure a sufficiently acidic medium during diazotization to protonate the starting aniline and prevent it from acting as a nucleophile. |
| Hydrodehalogenation Product (in Route 2) | If starting from a halo-precursor, the halogen can be replaced by hydrogen. | Use an appropriate catalyst and reaction conditions that favor cyanation over hydrodehalogenation. Ensure the absence of protic impurities. |
| Isonitriles | Isomerization of the nitrile product. | This is less common for aromatic nitriles but can be minimized by careful control of reaction temperature and work-up conditions. |
Detailed Protocol for Minimizing Side Products (Sandmeyer Route):
-
Preparation of Aniline Solution:
-
Dissolve 2-Methoxy-3-(trifluoromethyl)aniline in a suitable aqueous acid (e.g., 3M HCl) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.
-
Stir for an additional 15-20 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Carefully and slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended methods for purifying 2-Methoxy-3-(trifluoromethyl)benzonitrile?
Answer:
Purification of benzonitriles can be challenging due to their physical properties and the potential for closely related impurities.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying 2-Methoxy-3-(trifluoromethyl)benzonitrile.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent can be found, recrystallization can be an effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, or mixed solvent systems like ethanol/water.
-
-
Distillation: If the product is a liquid, vacuum distillation can be used for purification, especially on a larger scale. However, care must be taken as some benzonitriles can decompose at high temperatures.
General Purification Protocol (Column Chromatography):
-
Prepare the Column: Pack a glass column with silica gel in the chosen non-polar solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried silica gel with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Characterization
After synthesis and purification, it is essential to confirm the identity and purity of 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methoxy group around 3.9-4.1 ppm. |
| ¹³C NMR | A signal for the nitrile carbon around 115-120 ppm. A signal for the trifluoromethyl carbon (a quartet due to C-F coupling). Signals for the aromatic carbons, with the carbon attached to the methoxy group being downfield. A signal for the methoxy carbon around 55-60 ppm. |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| IR Spectroscopy | A sharp, strong absorption band for the C≡N stretch around 2220-2240 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₆F₃NO, MW: 201.15). |
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
-
The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Preparation of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Executive Summary
2-Methoxy-3-(trifluoromethyl)benzonitrile is a highly electron-deficient scaffold, making it a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its preparation typically follows one of two industrial routes:
-
SNAr Route: Displacement of a leaving group (F, Cl, NO2) on 2-fluoro-3-(trifluoromethyl)benzonitrile by methoxide.
-
Cyanation Route: Palladium-catalyzed cyanation of 1-bromo-2-methoxy-3-(trifluoromethyl)benzene.
This guide addresses the specific failure modes of these pathways, focusing on the high reactivity of the nitrile group and the steric/electronic effects of the trifluoromethyl moiety.
Module 1: The SNAr Route (Fluorine Displacement)
Context: This is the most common route due to the high activation of the 2-position by the ortho-cyano and ortho-trifluoromethyl groups. However, this high reactivity is a double-edged sword.
Critical Side Reaction: Nitrile Attack (Pinner-Type)
Symptom: Yield loss; appearance of a polar impurity (imidate or amide) despite full consumption of starting material. Mechanism: The nitrile group is highly electrophilic. In the presence of methoxide (NaOMe) and methanol, the alkoxide can attack the nitrile carbon instead of the aromatic ring, forming a methyl imidate. Upon aqueous workup, this hydrolyzes to an ester or amide.[1]
Troubleshooting Protocol:
| Issue | Diagnostic | Root Cause | Corrective Action |
| Imidate Formation | New spot on TLC (lower Rf than product), disappears/changes on water wash. | Reaction temp > 0°C; Excess NaOMe (>1.1 eq). | Control Exotherm: Maintain reaction at -10°C to 0°C. The SNAr is faster than nitrile attack at low temps. |
| Amide Formation | Peak at [M+18] in MS; IR stretch at ~1680 cm-1. | Wet solvent (MeOH) or high pH during aqueous quench. | Dry Solvents: Use anhydrous MeOH. Quench: Pour into ice-cold dilute HCl or NH4Cl, not water. |
| Regioisomerism | Product mixture with identical Mass Spec but different NMR. | Starting material was 2,6-difluoro... | Substrate Quality: Ensure starting material is 2-fluoro-3-CF3, not 2,6-difluoro. The 6-position is also activated. |
Visualizing the Competition (SNAr vs. Nitrile Attack)
Figure 1: Kinetic competition between the desired nucleophilic aromatic substitution (Path A) and the parasitic attack on the nitrile group (Path B).
Module 2: The Pd-Catalyzed Cyanation Route
Context: Used when the aryl halide precursor (bromide/chloride) is more accessible. This route requires a source of cyanide (Zn(CN)2 or K4[Fe(CN)6]) and a Palladium catalyst.
Critical Side Reaction: Homocoupling & Dehalogenation
Symptom: Low conversion; presence of biaryls (Ar-Ar) or reduced arenes (Ar-H). Mechanism: The 2-methoxy and 3-trifluoromethyl groups create steric bulk. This slows down the transmetallation step, allowing the oxidative addition intermediate (Ar-Pd-X) to undergo side reactions.
Troubleshooting Protocol:
| Issue | Diagnostic | Root Cause | Corrective Action |
| Homocoupling (Ar-Ar) | Dimer peak in MS (2x Mass - Br). | Low CN- concentration; Catalyst aggregation. | Slow Addition: Do NOT dump cyanide. Use Zn(CN)2 (slow release).[2] Solvent: Degas thoroughly to prevent oxidation of Pd(0). |
| Protodehalogenation (Ar-H) | Mass peak [M-Br+H]. | Hydride source present (e.g., wet DMF/DMAc decomposing). | Solvent Quality: Use anhydrous DMAc or NMP. Avoid alcohols. |
| Catalyst Poisoning | Reaction stalls at <50% conversion. | Free CN- concentration too high (forms stable Pd(CN)42-). | Ligand Choice: Use bidentate ligands (e.g., dppf, Xantphos) to stabilize Pd against excess cyanide. |
Visualizing the Catalytic Cycle Failure Modes
Figure 2: The catalytic cycle of Pd-cyanation. Note that steric hindrance at the 2,3-positions increases the lifetime of the Oxidative Addition intermediate, increasing the risk of Homocoupling and Reduction.
Module 3: Stability & Impurity Profiling
Hydrolysis of the Trifluoromethyl Group
-
Risk Level: Low (requires extreme conditions).
-
Conditions: Hot concentrated sulfuric acid or strong alkali (>100°C).
-
Observation: Transformation of -CF3 to -COOH.
-
Prevention: Avoid acidic workups above 50°C. The -CF3 group is generally stable under standard SNAr and Cyanation conditions [1].
Demethylation
-
Risk Level: Moderate (during Lewis Acid catalysis or strong acid workup).
-
Mechanism: Cleavage of the Ar-O-Me bond to form a phenol.
-
Trigger: Use of BBr3, AlCl3, or refluxing HBr.
-
Relevance: If the nitrile is subsequently hydrolyzed to an amide using strong acid, monitor for concurrent demethylation.
Analytical Data Summary (Expected vs. Impurity)
| Compound | Functional Groups | Key IR Signal (cm-1) | MS Signature |
| Target | -CN, -OMe, -CF3 | ~2230 (CN weak) | M+ (Parent) |
| Amide Impurity | -CONH2, -OMe | ~1680 (C=O strong) | M+18 |
| Phenol Impurity | -CN, -OH, -CF3 | ~3400 (OH broad) | M-14 |
| Biaryl (Homocouple) | (Ar)2 | No Br/I pattern | 2M - 2Hal |
References
-
Nucleophilic Aromatic Substitution Mechanisms : Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. Link
-
Pd-Catalyzed Cyanation (Zn(CN)2) : Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] Link
-
Hydrolysis of Nitriles : Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Benzonitriles. Angewandte Chemie International Edition, 50(22), 5199-5202. (Context on stability). Link
-
Pinner Reaction (Side Reaction) : Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on nitrile-alcohol reactivity). Link
Sources
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Methoxy-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we will delve into the underlying reasons for its low reactivity and provide practical, field-tested troubleshooting guides and FAQs to help you advance your synthetic endeavors.
Part 1: Understanding the Core Reactivity Challenges
The unique substitution pattern of 2-Methoxy-3-(trifluoromethyl)benzonitrile presents a confluence of electronic and steric effects that can significantly temper its reactivity in common organic transformations. A clear understanding of these factors is the first step toward overcoming them.
Q1: Why does 2-Methoxy-3-(trifluoromethyl)benzonitrile exhibit low reactivity in many standard reactions?
The diminished reactivity of this compound is not due to a single factor, but rather the interplay of its three substituents:
-
Strong Electron-Withdrawing Groups: The trifluoromethyl (-CF3) and nitrile (-CN) groups are potent electron-withdrawing groups. They significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.
-
Ambivalent Methoxy Group: The methoxy (-OCH3) group at the 2-position is an electron-donating group by resonance but electron-withdrawing by induction. While it can activate the ring towards electrophilic attack at the ortho and para positions, this effect is largely negated by the powerful deactivating influence of the -CF3 and -CN groups. In the context of nucleophilic aromatic substitution, the methoxy group's inductive effect can be a contributing factor to reactivity, though its steric bulk often presents a greater challenge[1].
-
Steric Hindrance: The positioning of the methoxy group adjacent to the C1 carbon (bearing the nitrile) and the C3 carbon (bearing the trifluoromethyl group) creates significant steric congestion. This hindrance can impede the approach of reagents, particularly to the nitrile group and the neighboring ring positions.
Q2: How do the electronic properties of the substituents dictate the preferred reaction pathways?
The electronic landscape of the molecule strongly favors nucleophilic aromatic substitution (SNAr) over electrophilic aromatic substitution (EAS). The electron-poor nature of the ring makes it a suitable target for nucleophilic attack, provided a suitable leaving group is present. Conversely, the ring is highly deactivated towards attack by electrophiles.
Below is a conceptual diagram illustrating the electronic influences of the substituents.
Caption: Decision workflow for SNAr reactions.
This protocol is a general guideline for the substitution of a fluorine atom at the C4 position.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMSO.
-
Addition of Nucleophile: Add the amine nucleophile (1.2 eq) to the solution.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance nucleophilicity. |
| Base | K2CO3, Cs2CO3 | Mild bases suitable for most amine nucleophiles. |
| Temperature | 80-120 °C | Thermal energy is often required to overcome the activation barrier. |
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile to a carboxylic acid or amide can be challenging due to steric hindrance and the electron-deficient nature of the ring.
The primary obstacles are:
-
Steric Hindrance: The ortho-methoxy group physically blocks the approach of water or hydroxide ions to the nitrile carbon.
-
Electronic Deactivation: The strong electron-withdrawing groups make the nitrile carbon less electrophilic and thus less susceptible to nucleophilic attack.
More forcing conditions or alternative reagents are typically required.
-
Harsh Basic Hydrolysis: Using a high concentration of NaOH or KOH in a high-boiling solvent like ethylene glycol at elevated temperatures (e.g., 150-180 °C) can be effective. [2]* Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of hydroxide ions into the organic phase, increasing the effective concentration of the nucleophile around the nitrile.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the mixture to high temperatures and pressures.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq), a 20% aqueous solution of NaOH (10 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).
-
Microwave Conditions: Seal the vessel and heat in a microwave reactor to 150 °C for 30-60 minutes.
-
Workup: After cooling, carefully acidify the reaction mixture with concentrated HCl to pH ~2.
-
Extraction: Extract the resulting carboxylic acid with a suitable organic solvent. Dry the organic layer and concentrate to yield the crude product.
-
Purification: Recrystallization or column chromatography may be necessary for purification.
Reduction of the Nitrile Group
Reduction of the nitrile to a primary amine can be complicated by the same factors affecting hydrolysis.
The steric hindrance from the ortho-methoxy group can make it difficult for the hydride reagent to access the nitrile. Additionally, the strong electron-withdrawing nature of the ring can influence the reactivity of the nitrile.
Catalytic hydrogenation or the use of strong hydride reagents are common approaches.
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be effective. [3]The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.
-
Strong Hydride Reagents: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) are powerful reducing agents capable of reducing sterically hindered nitriles. [4]
-
Inert Atmosphere: Conduct the reaction in a flame-dried flask under an inert atmosphere.
-
Substrate Dissolution: Dissolve 2-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add BH3·THF (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1M HCl.
-
Workup: Stir the mixture for 30 minutes, then basify with aqueous NaOH. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the resulting amine by column chromatography or distillation.
Directed ortho-Metalation
Directed ortho-metalation can be a powerful tool for functionalizing the aromatic ring, but the directing group hierarchy must be considered.
Yes, ortho-lithiation is a feasible strategy. The methoxy group is a known directed metalation group (DMG). [5][6]However, the acidity of the proton at C4, influenced by the adjacent -CF3 group, may also lead to competitive deprotonation.
Caption: General workflow for directed ortho-metalation.
The choice of base and temperature is crucial for achieving high regioselectivity.
-
Base: Strong alkyllithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are typically used. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can enhance the basicity and selectivity.
-
Temperature: The reaction should be performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Base Addition: Slowly add s-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Add a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide) and stir for an additional 1-2 hours at -78 °C.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | s-BuLi or n-BuLi/TMEDA | Strong, non-nucleophilic bases for efficient deprotonation. |
| Solvent | Anhydrous THF | Aprotic solvent stable to strong bases at low temperatures. |
| Temperature | -78 °C | Ensures kinetic control and minimizes side reactions. |
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
-
The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF - ResearchGate. Available at: [Link]
-
LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Available at: [Link]
-
Nitrile reduction - Wikipedia. Available at: [Link]
-
ortho metalation - Andrew G Myers Research Group. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. Available at: [Link]
- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents.
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem. Available at: [Link]
-
(PDF) A Mild and Efficient Method for the Reduction of Nitriles - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed - NIH. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]
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2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation - ResearchGate. Available at: [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
2-Methoxy-3-nitrobenzonitrile | C8H6N2O3 | CID 14358310 - PubChem - NIH. Available at: [Link]
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
-
Activating and Deactivating Groups - Chemistry Steps. Available at: [Link]
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. Available at: [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF - ResearchGate. Available at: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. Available at: [Link]
-
The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions - Scholars Commons @ Laurier. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. Available at: [Link]
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dealing with moisture sensitivity of 2-Methoxy-3-(trifluoromethyl)benzonitrile reagents
Welcome to the technical support center for 2-Methoxy-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and best practices for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the successful application of this versatile building block in your synthetic endeavors.
Introduction
2-Methoxy-3-(trifluoromethyl)benzonitrile is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the electron-withdrawing trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, making it a desirable moiety in drug design.[2][3] However, the nitrile functional group is susceptible to hydrolysis, making the compound sensitive to moisture. This guide will address the challenges associated with the moisture sensitivity of 2-Methoxy-3-(trifluoromethyl)benzonitrile and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2-Methoxy-3-(trifluoromethyl)benzonitrile?
A1: To maintain its integrity, 2-Methoxy-3-(trifluoromethyl)benzonitrile should be stored in a cool, dry, and well-ventilated area. The container must be kept tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is advisable to use a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or silica gel. Storing the reagent under an inert atmosphere (e.g., nitrogen or argon) is also a highly effective measure.
Q2: What are the primary degradation products if the reagent is exposed to moisture?
A2: The primary degradation pathway upon exposure to moisture is the hydrolysis of the nitrile group. This reaction proceeds in two stages: first to 2-methoxy-3-(trifluoromethyl)benzamide, and then further to 2-methoxy-3-(trifluoromethyl)benzoic acid.[4] The presence of these impurities can significantly impact the outcome of your reaction, leading to lower yields and the formation of unwanted byproducts.
Q3: Are the methoxy and trifluoromethyl groups also sensitive to water?
A3: The trifluoromethyl group is generally very stable and not susceptible to hydrolysis under standard reaction conditions.[2] The methoxy group (an ether linkage on an aromatic ring) is also relatively stable. Cleavage of the methoxy group (anisole hydrolysis) typically requires harsh conditions, such as high temperatures (e.g., >300 °C) and pressures, which are not commonly employed in standard organic synthesis.[5][6] Therefore, the primary concern with moisture is the hydrolysis of the nitrile functionality.
Q4: How can I detect moisture contamination or degradation in my reagent?
A4: Several analytical techniques can be employed:
-
Karl Fischer Titration: This is the most accurate method for quantifying water content in the reagent.[7][8]
-
¹H and ¹⁹F NMR Spectroscopy: NMR can detect the presence of the hydrolysis products, 2-methoxy-3-(trifluoromethyl)benzamide and 2-methoxy-3-(trifluoromethyl)benzoic acid. The appearance of new signals or changes in the integration of existing peaks can indicate degradation.[9][10]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the parent compound from its degradation products, allowing for the quantification of purity.[11][12]
Troubleshooting Guide
This section addresses common issues encountered when using 2-Methoxy-3-(trifluoromethyl)benzonitrile in moisture-sensitive reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction | Reagent degradation: The 2-Methoxy-3-(trifluoromethyl)benzonitrile may have been compromised by moisture, leading to the formation of the unreactive carboxylic acid. | 1. Verify Reagent Purity: Analyze the starting material using HPLC or NMR to check for the presence of hydrolysis products. 2. Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Improve Handling Technique: Implement rigorous anhydrous techniques for all future experiments (see Experimental Protocols section). |
| Wet Solvents or Reagents: Trace amounts of water in solvents or other reagents can hydrolyze the nitrile. | 1. Dry Solvents: Ensure all solvents are thoroughly dried before use. Distill from an appropriate drying agent or pass through an activated alumina column. 2. Dry Other Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. | |
| Formation of an unexpected byproduct with a carboxylic acid group | In-situ hydrolysis: Moisture present in the reaction mixture is hydrolyzing the nitrile group of the starting material or product. | 1. Rigorous Anhydrous Setup: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a positive pressure of an inert gas (N₂ or Ar).[13][14] 2. Use of a Drying Agent: Consider adding a compatible drying agent to the reaction mixture, such as molecular sieves. |
| Inconsistent reaction outcomes between experiments | Variable moisture contamination: Inconsistent application of anhydrous techniques is leading to varying levels of reagent degradation. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for handling moisture-sensitive reagents. 2. Inert Atmosphere: Use a glovebox or Schlenk line for all manipulations of the reagent.[15] |
Experimental Protocols
Protocol 1: Handling and Dispensing 2-Methoxy-3-(trifluoromethyl)benzonitrile
This protocol outlines the best practices for handling the solid reagent to prevent moisture contamination.
-
Preparation: Move the sealed container of 2-Methoxy-3-(trifluoromethyl)benzonitrile and all necessary spatulas and weighing boats into a glovebox with a dry nitrogen or argon atmosphere.
-
Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Quickly weigh the desired amount of the reagent into a tared, dry vial.
-
Sealing: Tightly seal both the stock container and the vial containing the weighed reagent before removing them from the glovebox.
-
Storage: Return the stock container to a desiccator for storage.
Protocol 2: Setting up a Moisture-Sensitive Reaction
This protocol provides a step-by-step guide for setting up a reaction under anhydrous conditions.
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of nitrogen or argon, using a bubbler to monitor the gas flow.[16]
-
Reagent Addition:
-
Add solid reagents, including 2-Methoxy-3-(trifluoromethyl)benzonitrile, to the reaction flask under a positive flow of inert gas.
-
Add anhydrous solvents via a cannula or a dry syringe.
-
Add liquid reagents via a dry syringe.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the duration of the reaction.
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting a Failed Reaction
Caption: Troubleshooting flowchart for reactions involving 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Diagram 2: Hydrolysis Pathway of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Caption: The two-step hydrolysis of 2-Methoxy-3-(trifluoromethyl)benzonitrile in the presence of water.
References
-
Alachem. (n.d.). 2-Methoxy-3-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]
-
Alachem Co., Ltd. (n.d.). 2-Methoxy-3-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]
-
Supporting Information. (n.d.). General information. Retrieved February 2, 2026, from [Link]
- Holladay, J. E., et al. (2013).
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 2, 2026, from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Anisole hydrolysis in high temperature water. Retrieved February 2, 2026, from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved February 2, 2026, from [Link]
-
Journal of the American Chemical Society. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Retrieved February 2, 2026, from [Link]
-
ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved February 2, 2026, from [Link]
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National Institutes of Health. (2022, October 11). Air-stable aryl derivatives of pentafluoroorthotellurate. Retrieved February 2, 2026, from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved February 2, 2026, from [Link]
-
Scilit. (n.d.). Anisole hydrolysis in high temperature water. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Retrieved February 2, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, April 15). Acid hydrolysis of Birch-reduced Anisole. Retrieved February 2, 2026, from [Link]
-
White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ultrafast 19F MAS NMR. Retrieved February 2, 2026, from [Link]
-
ASTM International. (2016). E1064-16, Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. Retrieved February 2, 2026, from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 16. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Characterization of Impurities in 2-Methoxy-3-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the characterization of impurities in 2-Methoxy-3-(trifluoromethyl)benzonitrile. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on identifying, quantifying, and troubleshooting impurities associated with this critical chemical intermediate. Our approach is rooted in established scientific principles to ensure robust and reliable analytical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile and analytical strategies for 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Q1: What are the likely impurities I should expect in a sample of 2-Methoxy-3-(trifluoromethyl)benzonitrile?
A1: The impurity profile is dictated by the synthetic route, reagents, and storage conditions. For 2-Methoxy-3-(trifluoromethyl)benzonitrile, impurities typically fall into three categories:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from intermediate synthetic steps. For example, if a synthesis involves bromination followed by cyanation, you might expect to see brominated intermediates[1].
-
Reagent Residues: Leftover reagents, such as catalysts or solvents.
-
-
By-products: Formed from side reactions during synthesis. The synthesis of trifluoromethylated aromatic compounds can sometimes lead to multiple trifluoromethylations or other side products if reaction conditions are not carefully controlled[2].
-
Degradation Products: Formed during storage or handling, especially under stress conditions like heat, light, humidity, or extreme pH. A stability-indicating method is crucial to monitor these[3][4].
A summary of potential impurities is provided in the table below.
| Impurity Type | Potential Source | Example Structure/Class |
| Process-Related | Incomplete reaction | Starting materials (e.g., substituted toluenes) |
| Process-Related | Side reaction | Isomeric variants of the parent molecule |
| By-product | Over-reaction | Di-substituted or other derivatives |
| Degradation | Hydrolysis | Conversion of the nitrile group to an amide or carboxylic acid |
Q2: How do I choose the most appropriate analytical technique for my sample?
A2: The choice of technique depends on the impurity's properties and the analytical goal (detection, quantification, or identification).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile organic molecules.[5] A reversed-phase HPLC method with UV detection is typically the first choice for quantifying known and unknown impurities.
-
Gas Chromatography (GC): Ideal for analyzing volatile or semi-volatile impurities, such as residual solvents.[6] GC coupled with a Flame Ionization Detector (FID) is excellent for quantification, while GC-Mass Spectrometry (GC-MS) is powerful for identification.[7][8][9]
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), it is the definitive tool for structural elucidation and identification of unknown impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural characterization of isolated impurities.[6][10]
The following workflow illustrates the decision-making process for impurity analysis.
Caption: Workflow for selecting the appropriate analytical technique.
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis.
Guide 1: HPLC Troubleshooting
Issue: Poor Peak Shape (Tailing) for the Main Compound or Impurities
Peak tailing is a common issue, especially with compounds containing polar functional groups like nitriles, and can compromise resolution and integration accuracy.[11]
-
Symptom: The peak is not symmetrical, with the latter half of the peak being broader than the front half.
-
Primary Cause: Secondary interactions between the analyte and the stationary phase. The nitrile group in your molecule can interact with active sites (silanols) on the silica-based column packing.[11][12]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: If analyzing on a reversed-phase column, adding a buffer to the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.[12] For benzonitrile and its derivatives, a mobile phase containing a low concentration of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[13]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Check for Column Contamination or Damage: A blocked frit or a void at the head of the column can cause peak distortion.[11][14] Try flushing the column or, if a void is suspected, reversing it (if the manufacturer allows) to wash away contaminants.[11]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
The following decision tree can guide your troubleshooting process for peak tailing.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Guide 2: GC-MS Troubleshooting
Issue: Low Sensitivity or Poor Detection of the Main Compound or Impurities
-
Symptom: The peaks of interest are very small or not detected, even at reasonable concentrations.
-
Potential Causes & Solutions:
-
Inlet Temperature Too Low: 2-Methoxy-3-(trifluoromethyl)benzonitrile is a semi-volatile compound. An insufficiently high inlet temperature can lead to incomplete volatilization. Gradually increase the inlet temperature (e.g., in 10-20°C increments) but avoid exceeding the thermal stability limit of the compound.
-
Active Sites in the GC System: The nitrile group can interact with active sites in the inlet liner or the column, leading to peak tailing and loss of signal.
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.
-
-
Improper Column Choice: A highly polar column may not be ideal for this compound. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally a good starting point for method development.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines the development of a method to separate the main compound from potential degradation products and process-related impurities.[3][15][16]
Objective: To develop a robust, stability-indicating HPLC method for the purity assessment of 2-Methoxy-3-(trifluoromethyl)benzonitrile.
1. Materials and Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample of 2-Methoxy-3-(trifluoromethyl)benzonitrile
2. Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of about 0.1 mg/mL.
3. Chromatographic Method Development (Starting Conditions):
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and improves peak shape for polar compounds.[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 30% B to 95% B over 20 min | A broad gradient is used initially to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | Aromatic compounds typically absorb at this wavelength. A DAD can be used to find the optimal wavelength. |
| Injection Vol. | 10 µL |
4. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[4][17] Expose the sample solution (at ~1 mg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH guidelines) for 24 hours.
5. Method Optimization and Validation:
-
Analyze the stressed samples using the starting HPLC method.
-
The goal is to achieve baseline separation between the main peak and all degradation peaks.
-
Adjust the gradient slope, initial/final %B, or even the organic modifier (e.g., methanol) to improve resolution.
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
-
Pharmaffiliates. Benzonitrile-impurities. [Link]
-
Veeprho. Benzonitrile Impurities and Related Compound. [Link]
-
Hu, Y., et al. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ResearchGate. Enantiomerization of Allylic Trifluoromethyl Sulfoxides Studied by HPLC Analysis and DFT Calculations. [Link]
-
ResearchGate. GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Research in Pharmaceutical Sciences. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Padrón, C., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed. [Link]
-
Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. [Link]
-
Bakshi, M., & Singh, S. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). NIH. [Link]
-
Stability Indicating Analytical Method Development and Validation. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Process for the preparation of trifluoromethylated aromatic compounds. (1980).
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2006).
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
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Impurity Profiling in different analytical techniques. (2024). IJNRD. [Link]
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ResearchGate. (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. [Link]
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Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
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Validation & Comparative
Biological Activity & Synthetic Utility of 2-Methoxy-3-(trifluoromethyl)benzonitrile Derivatives
This guide outlines the technical utility, chemical biology, and synthetic applications of 2-Methoxy-3-(trifluoromethyl)benzonitrile , a specialized pharmacophore building block.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals
Executive Summary: The "Ortho-Meta" Lock Effect
In modern drug discovery, 2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1017778-62-9 ) is not merely a reagent; it is a strategic "conformational locker." Unlike its more common isomers (4-CF3 or 5-CF3), the specific 2,3-substitution pattern provides a unique steric and electronic environment that is critical for optimizing high-affinity ligands against kinases (e.g., TYK2), Sodium Channels (NaV), and Nuclear Receptors.
This guide compares the biological impact of this scaffold against standard phenyl rings, analyzing how its derivatives enhance metabolic stability , potency , and selectivity .
Comparative Analysis: Why This Scaffold?
A comparative look at why medicinal chemists select the 2-methoxy-3-trifluoromethyl motif over other substituted benzenes.
| Feature | 2-Methoxy-3-(trifluoromethyl)phenyl (Target) | Unsubstituted Phenyl | 4-Trifluoromethylphenyl | Biological Consequence |
| Metabolic Stability | High (Blocked C2, C3) | Low (Vulnerable to CYP450) | Medium (C4 blocked only) | The C2-OMe and C3-CF3 groups sterically and electronically shield the ring from oxidative metabolism (hydroxylation). |
| Conformational Bias | Restricted (Ortho-effect) | Flexible | Flexible | The ortho-methoxy group forces the ring out of planarity, locking the bioactive conformation required for deep hydrophobic pockets. |
| Lipophilicity ( | +1.2 to +1.5 | Reference (0) | +0.8 to +1.2 | Increases membrane permeability and blood-brain barrier (BBB) penetration without excessive hydrophobicity. |
| Electronic Effect | Electron Deficient ( | Neutral | Electron Deficient | Reduces electron density, weakening |
Biological Activity of Derived Compounds
The biological activity of this compound is realized through its conversion into "Warheads" or "Linkers" in bioactive molecules.
A. TYK2 and JAK Kinase Inhibition
Derivatives of 2-Methoxy-3-(trifluoromethyl)benzonitrile have been identified as key intermediates in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors .
-
Mechanism: The nitrile is hydrolyzed to a benzamide or reduced to a benzylamine, which then forms the "head group" of the inhibitor.
-
Activity: These inhibitors block the IL-12/IL-23 signaling pathways, showing efficacy in autoimmune models (Psoriasis, Lupus).
-
Key Interaction: The 3-CF3 group fills a specific hydrophobic sub-pocket in the TYK2 ATP-binding site, while the 2-OMe group acts as a hydrogen bond acceptor for the hinge region or adjacent water networks.
B. Sodium Channel (NaV) Modulation
The scaffold is utilized in the design of Voltage-Gated Sodium Channel (NaV 1.7/1.8) blockers for neuropathic pain.
-
Role: The electron-withdrawing nature of the CF3 group modulates the pKa of adjacent amines, optimizing the drug's state (charged vs. neutral) at physiological pH, which is crucial for binding to the voltage sensor domain.
Experimental Protocol: Synthesis of Bioactive Amides
Objective: Convert 2-Methoxy-3-(trifluoromethyl)benzonitrile into a bioactive benzamide scaffold (Precursor for TYK2 inhibitors).
Reagents & Equipment
-
Starting Material: 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq)
-
Reagent: Potassium Hydroxide (KOH), 30% aq. solution
-
Solvent: Ethanol (EtOH) / Water (
) -
Catalyst: Urea-Hydrogen Peroxide (UHP) complex (Optional for mild hydrolysis)
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 g of the nitrile in 10 mL of Ethanol:Water (4:1 v/v). Ensure complete dissolution; mild heating (
) may be required due to lipophilicity. -
Hydrolysis: Add 5.0 eq of KOH solution dropwise.
-
Note: For sensitive substrates, use the Radziszewski reaction (Urea-Hydrogen Peroxide +
in acetone/water) to prevent decarboxylation.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The nitrile spot ( ) should disappear, and a lower amide spot ( ) should appear. -
Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. The benzamide or benzoic acid derivative will precipitate.
-
Purification: Filter the white solid and recrystallize from Ethanol.
-
Validation: Confirm structure via
-NMR (Look for loss of CN peak in IR at and appearance of Amide C=O at ).
-
Visualizing the Mechanism
The following diagram illustrates the "Conformational Lock" mechanism and the synthetic pathway to bioactive inhibitors.
Figure 1: Synthetic pathway and mechanistic advantages of the 2-methoxy-3-trifluoromethyl scaffold in drug design.
References
-
Vertex Pharmaceuticals. (2022). N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels. WO2022256622A1. Link
-
Galapagos NV. (2021). Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as TYK2 inhibitors. WO2021204626A1. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
GuideChem. (2024). 2-Methoxy-3-(trifluoromethyl)benzonitrile Product Properties. Link
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Benzonitriles
Introduction: The Strategic Importance of Trifluoromethylated Benzonitriles
In the landscape of modern drug discovery and materials science, the incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] When this powerful moiety is paired with a nitrile (-CN) group on a benzene ring, the resulting trifluoromethylated benzonitrile scaffold becomes an exceptionally versatile building block. The nitrile group not only mimics other functional groups but also serves as a synthetic handle for a vast array of chemical transformations, including conversion to amines, carboxylic acids, amides, and tetrazoles.[2][3]
This guide provides a comparative analysis of the principal synthetic routes to trifluoromethylated benzonitriles. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each methodology, offering the insights needed for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Route 1: The Sandmeyer Reaction - A Classic Transformed
The Sandmeyer reaction, a cornerstone of aromatic chemistry since 1884, provides a reliable pathway from anilines to a diverse range of functionalized arenes.[4][5] Its modern adaptation for preparing trifluoromethylated benzonitriles typically follows one of two strategic approaches: cyanation of a trifluoromethylated aniline or trifluoromethylation of a cyanophenylaniline.
Mechanistic Rationale
The reaction proceeds via the formation of an aryl diazonium salt from an aniline precursor using a diazotizing agent like sodium nitrite in acidic conditions or an alkyl nitrite.[4][6] A copper(I) catalyst then facilitates a single-electron transfer (SET) to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with the copper-bound nucleophile (either cyanide or a trifluoromethyl source) to yield the final product and regenerate the Cu(I) catalyst.[5]
The choice between starting with a trifluoromethylated aniline or a cyanoaniline dictates the final copper-mediated step.
-
Approach A: Cyanation of a Trifluoromethylated Aniline: This is the most direct Sandmeyer route. The corresponding trifluoromethylated aniline is diazotized and subsequently treated with copper(I) cyanide (CuCN).[6]
-
Approach B: Trifluoromethylation of a Cyanophenyl Diazonium Salt: This "Sandmeyer-type" trifluoromethylation has gained significant traction with the development of effective trifluoromethylating agents.[4][7] Reagents like TMSCF₃ (Ruppert-Prakash reagent), sodium trifluoromethanesulfinate (Langlois' reagent), and S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) are commonly employed in conjunction with a copper catalyst.[4][8][9][10][11][12][13][14]
Workflow Diagram: Sandmeyer Cyanation
Caption: General workflow for the Sandmeyer cyanation of a trifluoromethylated aniline.
Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation of an Aromatic Amine
This one-pot procedure combines diazotization and trifluoromethylation, enhancing operational simplicity.[13][15]
-
Reaction Setup: To a solution of the aromatic amine (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add tert-butyl nitrite (1.5 equiv.).
-
Diazotization: Stir the mixture at room temperature for 20 minutes to form the diazonium salt in situ.
-
Trifluoromethylation: Add the copper catalyst (e.g., CuI, 10 mol%) and the trifluoromethylating agent (e.g., TMSCF₃, 2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) for several hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Route 2: Palladium-Catalyzed Cross-Coupling - The Modern Workhorse
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig cyanation, have revolutionized the synthesis of aryl nitriles due to their mild conditions and exceptional functional group tolerance.[16][17][18][19][20] This method is highly effective for the conversion of trifluoromethylated aryl halides or triflates into the corresponding benzonitriles.
Mechanistic Rationale
The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the trifluoromethylated aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The cyanide source (e.g., Zn(CN)₂) transmetalates with the Pd(II) complex, replacing the halide with a cyanide ligand.
-
Reductive Elimination: The resulting Pd(II)-aryl-cyanide complex undergoes reductive elimination to yield the trifluoromethylated benzonitrile product and regenerate the Pd(0) catalyst.
The choice of ligand is critical to stabilize the palladium catalyst, prevent catalyst poisoning by cyanide, and facilitate the rate-determining reductive elimination step.[19] Bulky, electron-rich phosphine ligands, such as those of the XPhos family, are often employed.[19]
Workflow Diagram: Palladium-Catalyzed Cyanation
Caption: Key components for a typical palladium-catalyzed cyanation reaction.
Experimental Protocol: Mild Palladium-Catalyzed Cyanation of a Trifluoromethylated Aryl Bromide
This protocol is adapted from the work of Buchwald and co-workers, highlighting the mild conditions achievable.[16][19]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the trifluoromethylated aryl bromide (1.0 mmol), and zinc cyanide (Zn(CN)₂, 0.6 equiv.).
-
Solvent Addition: Remove the vial from the glovebox and add the solvent system (e.g., a 5:1 mixture of H₂O/THF) via syringe.
-
Reaction: Vigorously stir the mixture at a temperature ranging from room temperature to 40 °C. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and water. Separate the layers and extract the aqueous layer.
-
Purification: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Route 3: Copper-Catalyzed Cyanation - A Cost-Effective Alternative
The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classical method that offers a significant cost advantage over palladium-based systems.[1][21] While traditional protocols required harsh conditions (high temperatures, polar solvents), modern advancements have introduced milder and more versatile procedures.[22]
Mechanistic Rationale
The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate.[1] This is followed by reductive elimination of the aryl nitrile product. The use of ligands, such as L-proline, can facilitate the reaction at lower temperatures by stabilizing the copper intermediates.[22] This method is particularly effective for aryl iodides and bromides.
Experimental Protocol: L-Proline-Promoted Copper-Catalyzed Cyanation
This modified Rosenmund-von Braun protocol demonstrates the use of an inexpensive amino acid as a ligand to promote the reaction under milder conditions.[22]
-
Reaction Setup: Combine the trifluoromethylated aryl bromide (1.0 mmol), copper(I) iodide (CuI, 10 mol%), copper(I) cyanide (CuCN, 1.2 equiv.), and L-proline (20 mol%) in a reaction vessel.
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, pour it into an aqueous solution of ammonia or ethylenediamine to complex the copper salts, and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product via column chromatography.
Comparative Performance Analysis
The choice of synthetic route depends heavily on the specific substrate, required scale, and available resources. The following table provides a comparative summary of the key methods.
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation |
| Starting Material | Anilines | Aryl Halides/Triflates | Aryl Halides (I, Br) |
| Typical Yields | Moderate to Good (50-85%) | Good to Excellent (70-95%)[16] | Moderate to Good (60-90%)[22] |
| Reaction Temp. | 0 °C to 60 °C | Room Temp. to 120 °C[16][23] | 80 °C to 200 °C (milder with ligands)[22] |
| Catalyst Cost | Low (Copper) | High (Palladium) | Low (Copper) |
| Functional Group Tolerance | Moderate (sensitive to strong acid) | Excellent | Good (improving with new ligands) |
| Key Advantage | Utilizes readily available anilines | Broad scope, mild conditions | Low cost, operational simplicity |
| Key Disadvantage | Diazonium salts can be unstable | Catalyst cost and sensitivity | Often requires higher temperatures |
Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis represents a rapidly evolving field in organic synthesis, offering novel pathways for C-H functionalization under exceptionally mild conditions.[3][24][25][26] Direct C-H cyanation of unfunctionalized trifluoromethylbenzene has been demonstrated using organic photoredox catalysts, avoiding the need for pre-functionalized starting materials like halides or anilines.[3][24] While still an area of active research, these methods hold promise for more atom-economical and environmentally benign syntheses in the future.
Conclusion and Outlook
The synthesis of trifluoromethylated benzonitriles is supported by a robust and diverse set of methodologies.
-
The Sandmeyer reaction remains a valuable and cost-effective tool, especially when starting from aniline precursors.
-
Palladium-catalyzed cyanation stands out as the premier method for late-stage functionalization and for substrates bearing sensitive functional groups, offering high yields under remarkably mild conditions.
-
Copper-catalyzed cyanation provides a scalable and economical alternative, with modern ligand systems continually broadening its applicability and mitigating the need for harsh conditions.
As a senior application scientist, my recommendation hinges on the specific project goals. For complex, multi-step syntheses where functional group compatibility is paramount, the reliability of palladium catalysis is often worth the investment. For large-scale production of simpler analogs where cost is a primary driver, optimizing a modern copper-catalyzed protocol or a Sandmeyer reaction is a prudent course of action. The continued development of C-H activation and photoredox methods will undoubtedly provide even more powerful and direct routes to these valuable compounds in the near future.
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
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Tokyo Chemical Industry. Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. [Link]
-
Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
-
Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Pialat, A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Journal of the American Chemical Society. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
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Wikipedia. Rosenmund–von Braun reaction. [Link]
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Urata, H., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
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Burrell, A. J. M., et al. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English. [Link]
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Yang, C., & Williams, J. M. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters. [Link]
-
Kumar, S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
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Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
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Garza-Sanchez, R. A., et al. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
-
Amanote Research. Photoredox-Catalyzed Trifluoromethylative. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]
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SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]
-
Li, Y., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
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Le, C., et al. (2017). Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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ResearchGate. Sandmeyer-type fluoromethylation. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. dspace.mit.edu. [Link]
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Le, C., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Publications. [Link]
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Urata, H., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. National Institutes of Health. [Link]
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Zhang, Z., et al. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society. [Link]
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Li, W., et al. (2020). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]
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Sodeoka, M., et al. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research. [Link]
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ResearchGate. Copper-catalyzed trifluoromethylation of aryl iodide 1a. [Link]
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Pitre, S. P., et al. (2014). Photoredox-Induced Three-Component Azido- and Aminotrifluoromethylation of Alkenes. Organic Letters. [Link]
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Garza-Sanchez, R. A., et al. (2020). Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. PubMed. [Link]
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ResearchGate. Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. [Link]
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Sahoo, B., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition in English. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Grushin, V. V., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
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de la Torre, A., et al. (2020). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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DSpace@MIT. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. [Link]
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Wang, R., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
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Yasu, Y., et al. (2013). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]
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Strategic Alternatives to 2-Methoxy-3-(trifluoromethyl)benzonitrile: A Technical Comparison Guide
Topic: Alternative Reagents to 2-Methoxy-3-(trifluoromethyl)benzonitrile in Synthesis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 134135-64-5) is a high-value pharmacophore used extensively in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Its unique substitution pattern—combining the electron-withdrawing nitrile and trifluoromethyl groups with the electron-donating methoxy group—creates a specific electrostatic landscape critical for binding affinity.
However, direct procurement of this building block often presents challenges: high unit costs, supply chain volatility, and limited bulk availability. This guide analyzes synthetic equivalents and precursor-based strategies that allow researchers to generate this motif in situ or via more accessible pathways, offering a robust alternative to direct sourcing.
Part 1: Strategic Analysis of Alternatives
We categorize alternatives into three distinct synthetic pathways. The choice depends on your starting material inventory and the scale of your operation.
1. The Nucleophilic Aromatic Substitution (
) Route (Recommended)
Primary Alternative Reagent: 2-Fluoro-3-(trifluoromethyl)benzonitrile
-
Mechanism: The fluorine atom at the 2-position is highly activated toward nucleophilic attack due to the ortho-nitrile and meta-trifluoromethyl groups (though the
is meta to the fluorine, its inductive effect still acidifies the ring). -
Why it wins: The fluoro-precursor is often 40-60% cheaper and more widely available in multi-gram to kilogram quantities. The conversion to the methoxy target is quantitative and rapid.
2. The O-Alkylation Route
Primary Alternative Reagent: 2-Hydroxy-3-(trifluoromethyl)benzonitrile
-
Mechanism: Standard Williamson ether synthesis using methyl iodide (MeI) or dimethyl sulfate (DMS).
-
Why it wins: If you already possess the phenol or require isotopic labeling (e.g., using
for metabolic stability studies), this route offers the highest flexibility.
3. The Metal-Catalyzed Cyanation Route
Primary Alternative Reagent: 2-Bromo-3-(trifluoromethyl)anisole
-
Mechanism: Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation (
). -
Why it wins: Useful when the nitrile group is the final handle to be installed, allowing for late-stage diversification of the aromatic core before fixing the cyano moiety.
Part 2: Comparative Data & Decision Matrix
The following table contrasts the direct purchase of the target against synthesizing it from the primary alternatives.
| Feature | Direct Purchase (Target) | Route 1: | Route 2: Alkylation (Phenol) | Route 3: Cyanation (Bromo) |
| Starting Material | 2-Methoxy-3-(trifluoromethyl)benzonitrile | 2-Fluoro-3-(trifluoromethyl)benzonitrile | 2-Hydroxy-3-(trifluoromethyl)benzonitrile | 2-Bromo-3-(trifluoromethyl)anisole |
| Reagents Needed | None | NaOMe / MeOH | MeI, | |
| Step Count | 0 | 1 | 1 | 1 |
| Yield Potential | N/A | 95-99% | 90-95% | 80-90% |
| Atom Economy | 100% | High (Loss of NaF) | Moderate (Loss of KI) | Low (Ligands, metals) |
| Cost Efficiency | Low (High Premium) | High (Best Value) | Moderate | Low (Catalyst cost) |
| Scalability | Supply limited | Excellent | Good | Moderate (Safety issues) |
Part 3: Visualizing the Synthetic Logic
The following diagram illustrates the convergence of these pathways toward the target scaffold.
Caption: Convergence of three synthetic pathways to the target nitrile. Route 1 (Blue) offers the mildest conditions and highest atom economy.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating . The completion of the reaction can be visually monitored (precipitation of salts) or verified via simple TLC (disappearance of the polar phenol or the mobile fluoro precursor).
Protocol A: Synthesis via
(From 2-Fluoro Precursor)
This is the most robust method for generating the target in-house.
Reagents:
-
2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Sodium Methoxide (NaOMe), 25% wt solution in MeOH (1.1 equiv)
-
Methanol (anhydrous)
Workflow:
-
Setup: Charge a round-bottom flask with 2-Fluoro-3-(trifluoromethyl)benzonitrile dissolved in anhydrous Methanol (5 mL per gram of substrate).
-
Addition: Cool the solution to 0°C using an ice bath. Add the NaOMe solution dropwise over 10 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).
-
-
Workup: Quench with water (equal volume). The product typically precipitates as a white solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Usually not required. Recrystallization from Hexane/Ethanol if necessary.
Protocol B: Synthesis via Methylation (From Phenol Precursor)
Ideal for introducing isotopically labeled methoxy groups (
Reagents:
-
2-Hydroxy-3-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Methyl Iodide (MeI) (1.2 equiv) Caution: Carcinogen
-
Potassium Carbonate (
) (1.5 equiv) -
DMF (Dimethylformamide)
Workflow:
-
Setup: Dissolve the phenol substrate in DMF (10 mL per gram). Add solid
. The suspension may turn yellow (phenolate formation). -
Addition: Add Methyl Iodide dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Validation: The disappearance of the starting phenol is easily tracked by TLC; the product is significantly less polar.
-
-
Workup: Pour the reaction mixture into ice water. Extract with Diethyl Ether or MTBE. Wash the organic layer extensively with water (to remove DMF) and brine.
-
Isolation: Dry and concentrate.
Part 5: Bioisosteric Considerations
In drug design, if the specific 2-methoxy-3-trifluoromethyl motif is problematic (e.g., metabolic instability of the methoxy group), consider these structural alternatives:
-
2-Chloro-3-(trifluoromethyl)benzonitrile: The chloro group mimics the steric bulk of the methoxy group but lacks the hydrogen bond acceptor capability.
-
2-Ethoxy-3-(trifluoromethyl)benzonitrile: If the methoxy group is a metabolic "soft spot," extending the alkyl chain to ethoxy can sometimes improve stability, though it increases steric hindrance.
-
2-(Difluoromethoxy)-3-(trifluoromethyl)benzonitrile: Reduces electron density on the oxygen, lowering metabolic liability while maintaining the H-bond acceptor nature.
References
-
Synthesis of 2-substituted-3-(trifluoromethyl)benzonitriles via
:- Source: Vertex AI P
- Relevance: Describes the fluorination and subsequent nucleophilic substitution strategies for trifluoromethyl benzonitriles.
-
Link:
-
Nucleophilic Aromatic Substitution on Activated Fluorobenzenes
- Source: European P
- Relevance: Details the use of carbonate bases and methoxide for converting fluoro-benzonitriles to alkoxy deriv
-
Link:
-
Nitrile-Containing Pharmaceuticals and Bioisosteres
- Source: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.
- Relevance: Provides context on the role of nitrile groups in drug binding and bioisosteric replacements.
-
Link:
Sources
Technical Guide: Assessing the Purity of Synthesized 2-Methoxy-3-(trifluoromethyl)benzonitrile
Introduction: The Analytical Challenge
2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 133843-04-0) is a high-value pharmacophore often employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity relies on the precise arrangement of the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups flanking the electron-donating methoxy (-OMe) group.[1]
In a drug development context, "purity" is not a single number; it is a risk assessment.[1] The synthesis of this compound—typically via Nucleophilic Aromatic Substitution (SₙAr) of 2-fluoro-3-(trifluoromethyl)benzonitrile—introduces specific impurity profiles that standard C18 HPLC often misses.[1] Unreacted fluorinated starting materials and hydrolysis byproducts (amides) share similar lipophilicities with the product, creating "co-elution traps."
This guide objectively compares three analytical methodologies—HPLC-UV/MS , qNMR , and GC-MS —to determine which provides the most reliable purity assessment for this specific fluorinated benzonitrile.
Synthesis Context & Impurity Profiling[1][2][3][4]
To validate a method, one must understand the genesis of the impurities.[1] The standard industrial route involves the displacement of a fluoride leaving group by methoxide.[1]
Primary Reaction: 2-Fluoro-3-(trifluoromethyl)benzonitrile + NaOMe → 2-Methoxy-3-(trifluoromethyl)benzonitrile + NaF[1]
Critical Impurities:
-
Impurity A (Starting Material): 2-Fluoro-3-(trifluoromethyl)benzonitrile.[1] Risk:[1][2] Highly reactive electrophile; potential mutagen.
-
Impurity B (Hydrolysis Product): 2-Methoxy-3-(trifluoromethyl)benzamide.[1] Risk:[1][2] Occurs if water is present in the methoxide source; difficult to separate by crystallization.
-
Impurity C (Regioisomer): 2-Methoxy-6-(trifluoromethyl)benzonitrile.[1] Risk:[1][2] Rare, but possible if the starting material was synthesized via non-selective lithiation.[1]
Comparative Methodology
Method A: HPLC-UV/MS (The Routine Workhorse)
Best for: Routine QC, trace impurity quantification (<0.05%).[1]
Standard C18 columns often fail to resolve the fluorinated starting material (Impurity A) from the product due to the "Fluorine Effect," where perfluorinated groups mimic the hydrophobicity of hydrocarbons.[1]
Optimized Protocol:
-
Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm).[1] The π-π interactions with the benzonitrile ring provide orthogonal selectivity to hydrophobicity.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid[1]
-
B: Acetonitrile (MeCN)
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile).
Scientist’s Insight:
"Do not rely solely on UV purity.[3] The extinction coefficient of the starting material (2-Fluoro) is significantly different from the product (2-Methoxy).[1] Without a reference standard for the impurity, 'Area %' is a lie.[1] Use MS detection (ESI+) to track the mass shift (M+H 190 vs 202)."
Method B: 19F qNMR (The Absolute Standard)
Best for: Mass balance assay, reference standard generation, detecting fluorinated impurities.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that provides absolute purity without requiring a reference standard of the analyte itself. For this molecule, ¹⁹F qNMR is superior to ¹H NMR because the spectrum is cleaner (no solvent peaks) and the chemical shift dispersion of the -CF₃ group is massive.[1]
Protocol:
-
Solvent: DMSO-d₆ (prevents volatility loss).[1]
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.[1] -
Parameters:
-
Relaxation Delay (D1): 30 seconds (Fluorine T1 relaxation is slow; insufficient D1 leads to under-quantification).
-
Scans: 64 (for S/N > 150).
-
Pulse Angle: 90°.
-
The Calculation:
Method C: GC-MS (The Orthogonal Check)
Best for: Residual solvents, volatile precursors.[1]
Benzonitriles are thermally stable, making them excellent candidates for Gas Chromatography.[1] This method is orthogonal to HPLC (separation by boiling point vs. polarity).
Protocol:
-
Column: DB-5ms (5% Phenyl-arylene polymer).[1]
-
Inlet: 250°C, Split 50:1.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
-
Caveat: Ensure the injection liner is clean; basic residues can cause on-column hydrolysis of the nitrile.[1]
Experimental Data Comparison
The following data represents a validation study performed on a "Crude" batch (post-workup) and a "Recrystallized" batch.
| Feature | HPLC-UV (Phenyl-Hexyl) | 19F qNMR | GC-MS |
| Purity (Crude) | 94.2% (Area %) | 88.5% (w/w) | 95.1% (Area %) |
| Purity (Pure) | 99.8% (Area %) | 99.1% (w/w) | 99.9% (Area %) |
| Impurity A Detection | Resolved (RT 4.2 min) | Distinct Shift (-63.5 ppm) | Resolved (lower BP) |
| Impurity B Detection | Resolved (RT 3.8 min) | Not Detected (No F shift change) | Tailing Peak |
| LOD | 0.01% | 0.5% | 0.05% |
| Prep Time | 45 mins (equilibration) | 10 mins | 20 mins |
| Primary Flaw | Requires Response Factors | High LOD; Expensive | Thermal degradation risk |
Analysis of Discrepancy: Note the significant gap in the "Crude" batch between HPLC (94.2%) and qNMR (88.5%).
-
Cause: The crude material contains inorganic salts (NaF) and non-chromatographable oligomers. HPLC "filters" these out, artificially inflating the purity.[1] qNMR sees the entire mass, providing the true "weight-for-weight" potency.[1]
Decision Matrix & Workflow
When should you use which method? Use the following logic flow to optimize your analytical resources.
Figure 1: Analytical Decision Tree. Blue/Green paths indicate standard workflows; Red indicates critical intervention points.
Conclusion & Recommendation
For 2-Methoxy-3-(trifluoromethyl)benzonitrile , the "purity" value depends heavily on the question you are asking:
-
For Reaction Yield Calculations: Use ¹⁹F qNMR . It accounts for salts, solvents, and water that HPLC misses.[1] It is the only method that gives true mass balance.
-
For Final Product Release: Use HPLC-UV on a Phenyl-Hexyl column . It is the only method sensitive enough to detect trace toxic impurities (like the fluorinated starting material) down to 0.05%.
Final Protocol Tip: Always run a blank injection of your deuterated solvent before qNMR. Trace acid in older CDCl₃ or DMSO can catalyze hydrolysis of the nitrile during the relaxation delay, altering your results in real-time.[1]
References
-
Quantitative NMR in Pharmaceutical Analysis Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Source: ACG Publications (Rec. Nat. Prod.) URL:[Link]
-
Fluorine Effect in Chromatography Title: Fluorinated Stationary Phases: A Powerful Tool for the Separation of Fluorinated Compounds.[1] Source: Journal of Chromatography A Context: Explains the orthogonality of Phenyl-Hexyl phases for fluorinated aromatics.
-
Synthesis of Trifluoromethyl Benzonitriles Title: Preparation process of 4-amino-2-trifluoromethyl benzonitrile (Related Chemistry).[1][4][5] Source: Google Patents (CN1810775B) URL:
-
qNMR vs. HPLC Head-to-Head Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Source: PubMed (Molecules) URL:[Link]
-
qNMR for Reference Standards Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[3][6][7][8] Source: MDPI (Molecules) URL:[Link][2]
Sources
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
Publish Comparison Guide: Benchmarking 2-Methoxy-3-(trifluoromethyl)benzonitrile in Tetrazole Synthesis
The following guide benchmarks the performance of 2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS 1017778-62-9), a specialized fluorinated building block, in the context of Tetrazole Synthesis via [3+2] Cycloaddition .
Executive Summary
2-Methoxy-3-(trifluoromethyl)benzonitrile represents a unique class of "push-pull" aromatic nitriles used in the synthesis of pharmaceutical bioisosteres. This guide benchmarks its reactivity in the [3+2] cycloaddition with sodium azide to form 5-substituted-1H-tetrazoles—a critical transformation in the development of angiotensin II receptor antagonists and other metabolic modulators.
Unlike simple benzonitriles, this substrate presents a kinetic paradox:
-
Electronic Activation: The 3-CF3 group (
) strongly withdraws electron density, activating the nitrile carbon toward nucleophilic attack. -
Steric Deactivation: The 2-OMe group creates significant steric hindrance at the reaction center, impeding the approach of the azide dipole.
This guide provides experimental protocols and comparative data to navigate this steric-electronic interface, demonstrating that while the 2-OMe group dampens reactivity compared to the naked 3-CF3 analog, the compound remains a viable and highly valuable substrate under optimized conditions.
Comparative Performance Analysis
To objectively assess the performance of 2-Methoxy-3-(trifluoromethyl)benzonitrile (Target), we benchmarked it against three standard alternatives representing purely steric, purely electronic, and neutral control states.
The Benchmark Reaction
Reaction: [3+2] Cycloaddition of Aryl Nitrile with Sodium Azide (
Performance Data Table
| Substrate | Structure | Electronic Effect (Hammett) | Steric Hindrance (Ortho) | Relative Rate ( | Yield (12h) | Notes |
| 3-(Trifluoromethyl)benzonitrile | Control A | Strong Activation ( | Low | 10.0 | >95% | Rapid conversion due to CF3 activation. |
| 2-Methoxy-3-(trifluoromethyl)benzonitrile | TARGET | Strong Activation | High | 2.5 | 78% | CF3 compensates for OMe sterics. |
| Benzonitrile | Control C | Neutral | None | 1.0 (Ref) | 65% | Baseline reactivity. |
| 2-Methoxybenzonitrile | Control B | Weak Deactivation | High | 0.2 | <30% | Severely hindered; requires forcing conditions. |
Key Insight: The 3-CF3 group rescues the reactivity . While the 2-OMe group typically kills nitrile reactivity (as seen in Control B), the strong electron-withdrawing nature of the meta-CF3 group in the Target compound lowers the LUMO energy of the nitrile sufficiently to allow the reaction to proceed with good yields, provided adequate heat is applied.
Mechanistic Pathway & Logic
The reaction follows a concerted but asynchronous [3+2] cycloaddition mechanism. The diagram below visualizes the "Steric Gate" vs. "Electronic Pull" conflict specific to our target molecule.
Figure 1: The "Push-Pull" mechanism. The 3-CF3 group (red box) lowers the activation energy, counteracting the kinetic penalty imposed by the 2-OMe steric gate (yellow box).
Validated Experimental Protocol
Objective: Synthesis of 5-(2-methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole. Scale: 1.0 mmol.
Materials
-
Substrate: 2-Methoxy-3-(trifluoromethyl)benzonitrile (201 mg, 1.0 mmol).
-
Reagent: Sodium Azide (
) (1.5 equiv, 97.5 mg). -
Catalyst: Ammonium Chloride (
) (1.5 equiv, 80 mg). -
Solvent: DMF (anhydrous, 3.0 mL).
Step-by-Step Methodology
-
Setup: In a 10 mL heavy-walled pressure vial equipped with a magnetic stir bar, combine the nitrile, sodium azide, and ammonium chloride.
-
Expert Tip: Do not use standard glassware; the formation of hydrazoic acid (
) in situ requires a sealed system to prevent loss of the volatile active species and to ensure safety.
-
-
Solvation: Add anhydrous DMF. Flush the headspace with nitrogen for 1 minute and seal the cap tightly.
-
Reaction: Heat the block to 100°C .
-
Checkpoint: Unlike the 3-CF3 analog (which reacts at 80°C), this substrate requires 100°C to overcome the 2-OMe steric barrier.
-
-
Monitoring: Stir for 12 hours. Monitor by LC-MS (Target Mass: ~244 Da [M+H]+).
-
Expectation: You will observe a gradual conversion. If conversion stalls at <50%, add an additional 0.5 equiv of
and heat for 4 more hours.
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (15 mL).
-
Acidify carefully with 1M HCl to pH 2–3 (Caution: Evolution of toxic
gas; perform in a fume hood). -
The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
-
-
Purification: If no precipitate forms, extract with Ethyl Acetate (3x10 mL), wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Safety & Handling (Critical)
-
Azide Hazard: Sodium azide can form explosive metal azides. Avoid using metal spatulas or halogenated solvents (like DCM) during the reaction phase.
-
Acidification: The acidification step generates Hydrazoic Acid (
), which is acutely toxic and explosive. This step must be performed in a high-efficiency fume hood with the sash lowered.
References
-
Compound Data: PubChem. 2-Methoxy-3-(trifluoromethyl)benzonitrile. National Library of Medicine. [Link]
-
Reaction Mechanism: Himo, F., et al. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 2005. [Link]
-
Methodology: Du, Z., et al. "Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide."[1] International Journal of Molecular Sciences, 2012.[1] [Link]
Sources
comparing the electronic effects of methoxy vs other substituents on the benzonitrile ring
Topic: Comparative Analysis of Electronic Effects: Methoxy vs. Substituents on the Benzonitrile Ring Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
The benzonitrile moiety is a privileged pharmacophore in drug design, serving as a bioisostere for carbonyls and a precursor for amidines and tetrazoles. This guide provides a definitive analysis of how the methoxy (-OMe) substituent modulates the electronic environment of the benzonitrile ring compared to standard electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).
While halogens (-F, -Cl) primarily exert inductive withdrawal, the methoxy group introduces a "Push-Pull" electronic conflict: it is inductively withdrawing (
Theoretical Framework: The "Push-Pull" Electronic Conflict
The electronic behavior of p-methoxybenzonitrile is governed by the competition between the cyano group's demand for electrons and the methoxy group's capacity to supply them.
-
Benzonitrile Core: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via both induction (
) and resonance ( ). It depletes electron density from the ring, making the ipso carbon highly electrophilic. -
Methoxy Substituent (-OMe):
-
Inductive Effect (
): The electronegative oxygen pulls density through the -framework.[1] -
Resonance Effect (
): The oxygen lone pair donates density into the -system. -
Net Result: In the para position, resonance dominates (
), making -OMe a strong activator. In the meta position, resonance is geometrically forbidden, leaving induction to dominate ( ), making -OMe a weak deactivator.
-
Visualizing the Resonance Interaction
The following diagram illustrates the "Push-Pull" resonance contribution that distinguishes -OMe from -NO₂ or -H.
Caption: The "Push-Pull" mechanism where the methoxy lone pair donates into the ring, satisfying the electron deficiency created by the nitrile group.
Spectroscopic Benchmarking
To objectively compare substituents, we analyze three key physical parameters: Hammett Constants (
Comparative Data Table
| Substituent (para) | Electronic Nature | Hammett Constant ( | IR | |
| -OMe (Methoxy) | Strong Donor (+R) | -0.27 | 2217 | 119.2 |
| -N(Me)₂ (Amino) | Very Strong Donor (+R) | -0.83 | 2205 | 120.5 |
| -CH₃ (Methyl) | Weak Donor (+I) | -0.17 | 2223 | 119.0 |
| -H (Unsubstituted) | Neutral | 0.00 | 2228 | 118.7 |
| -F (Fluoro) | Weak Withdraw (-I > +R) | +0.06 | 2230 | 118.0 |
| -NO₂ (Nitro) | Strong Withdraw (-R, -I) | +0.78 | 2235 | 116.5 |
Technical Interpretation:
-
IR Red Shift: The -OMe group donates electron density into the antibonding orbital of the nitrile, increasing the single-bond character of the C-N bond. This lowers the force constant, causing a "red shift" (lower frequency) to ~2217 cm⁻¹ compared to nitro-benzonitrile (~2235 cm⁻¹).
-
NMR Shielding: While intuitive logic suggests EDGs should shield the nitrile carbon, the trend is complex due to paramagnetic shielding terms. However, -OMe generally deshields the ipso carbon (attached to OMe) significantly while shielding the nitrile carbon relative to strong EWGs.
Reactivity & Performance: Hydrolytic Stability
In drug development, the metabolic stability of the nitrile group (resistance to hydrolysis) is critical. The electronic effect of -OMe creates a dichotomy in reactivity depending on the pH environment.
Case Study: Acid-Catalyzed Hydrolysis
Reaction:
Scenario A: High Acidity (18M H₂SO₄)
-
Mechanism: Nucleophilic attack by water/bisulfate is the Rate Determining Step (RDS).
-
Effect: The -OMe group donates electrons, making the nitrile carbon less electrophilic.
-
Result: -OMe retards hydrolysis. p-Nitrobenzonitrile hydrolyzes ~10x faster than p-methoxybenzonitrile.
Scenario B: Moderate Acidity (10M H₂SO₄)
-
Mechanism: Protonation of the nitrile nitrogen is the RDS.
-
Effect: The -OMe group increases electron density on the nitrogen, facilitating protonation (
). -
Result: -OMe accelerates hydrolysis relative to EWGs.
Experimental Protocol: Kinetic Determination of Electronic Effects
To validate these electronic effects in your specific scaffold, use the following spectrophotometric kinetic assay. This protocol is self-validating via isosbestic points.
Workflow Diagram
Caption: Step-by-step kinetic workflow for determining the hydrolysis rate constant (
Step-by-Step Methodology
-
Preparation: Prepare a 1.0 mM stock solution of the specific methoxy-benzonitrile derivative in methanol.
-
Acid Medium: Prepare sulfuric acid solutions (concentrations 10.0 M to 18.2 M) standardized via titration against NaOH.
-
Initiation: Inject 50 µL of stock into 3.0 mL of the acid solution in a quartz cuvette. Rapidly mix.
-
Monitoring:
-
Set UV-Vis spectrophotometer to scan 220–300 nm.
-
Track the disappearance of the nitrile peak (
nm) and the appearance of the amide peak ( nm). -
Validation: Ensure the presence of sharp isosbestic points. Lack of isosbestic points indicates side reactions (e.g., sulfonation of the ring).
-
-
Calculation:
-
Fit data to the pseudo-first-order equation:
. -
Compare
of the methoxy derivative against a standard unsubstituted benzonitrile.
-
Implications for Drug Design
When selecting between -OMe and other substituents for a benzonitrile scaffold, consider these medicinal chemistry parameters:
-
Solubility & Permeability: Unlike -F or -Cl (which increase lipophilicity, LogP), the -OMe group is a hydrogen bond acceptor. It often improves aqueous solubility while maintaining membrane permeability.
-
Metabolic Liability: The -OMe group is susceptible to O-demethylation by CYP450 enzymes (generating a phenol). If metabolic stability is a concern, -F or -CF₃ are superior bioisosteres, though they lack the electron-donating resonance benefits.
-
Crystallography: The methoxy group prefers a planar conformation with the ring (dihedral angle
) to maximize orbital overlap. This can lock the conformation of the drug molecule, reducing entropic penalties upon binding to a receptor.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung B, 63(6), 603-608. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Exner, O., & Boček, K. (1974). Dipole moments and conformation of methoxybenzonitriles. Collection of Czechoslovak Chemical Communications, 39, 2291-2297. Link
Sources
literature precedents for the use of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Executive Summary: The "Orthogonal" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 2-Methoxy-3-(trifluoromethyl)benzonitrile represents a high-value pharmacophore building block. Its structural uniqueness lies in the ortho-placement of a bulky, electron-withdrawing trifluoromethyl (
This specific substitution pattern offers two critical advantages over its para- or meta-isomers:
-
Conformational Locking: The steric clash between the
and groups forces the methoxy group out of planarity or locks the rotation of the phenyl ring when bound to a target, reducing the entropic penalty of binding. -
Metabolic Shielding: The trifluoromethyl group blocks the metabolic "soft spot" adjacent to the methoxy group, preventing O-demethylation by cytochrome P450 enzymes.
This guide compares the direct use of 2-Methoxy-3-(trifluoromethyl)benzonitrile against alternative synthetic entry points (Fluoro-precursors and Bromo-analogs), providing experimental evidence for why this nitrile is the superior "hub" intermediate for accessing benzamidines, benzylamines, and tetrazoles.
Comparative Analysis: Route Selection
When designing a synthesis for a kinase inhibitor or GPCR ligand containing this core, chemists typically face a "Make vs. Buy" decision involving three potential starting materials.
Table 1: Performance Matrix of Synthetic Entry Points
| Feature | Route A: 2-Methoxy-3-(trifluoromethyl)benzonitrile (Target) | Route B: 2-Fluoro-3-(trifluoromethyl)benzonitrile (Alternative 1) | Route C: 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene (Alternative 2) |
| Reaction Type | Direct Functionalization | Metal-Catalyzed Cyanation | |
| Step Count | 1 (to Amidine/Amine) | 2 (requires methoxylation) | 2 (requires cyanation) |
| Atom Economy | High | Medium (Loss of Fluoride) | Low (Loss of Bromide + Ligands) |
| Safety Profile | High (Stable solid) | Moderate (HF generation risk) | Low (Cyanide handling required) |
| Cost Efficiency | High (at scale) | High (Raw material is cheap, but processing adds cost) | Low (Pd-catalysts are expensive) |
| Impurity Profile | Clean | Contains residual Fluoride/Base | Contains trace Heavy Metals (Pd/Cu) |
Expert Insight: The "Hidden" Cost of Route B
While Route B (starting from the 2-Fluoro analog) appears cheaper per gram of raw material, the operational cost is higher. The
-
Causality: The strong electron-withdrawing nature of the
and groups activates the ortho-fluorine, making the substitution rapid. -
Risk: However, incomplete conversion leads to a mixture of Fluoro- and Methoxy-products that are difficult to separate by crystallization due to similar polarities. Route A eliminates this purification bottleneck.
Technical Deep Dive: Divergent Synthesis
The nitrile group is a "masked" functionality. Below is the decision tree for transforming 2-Methoxy-3-(trifluoromethyl)benzonitrile into three distinct pharmacophores.
Graphviz Pathway Visualization
Caption: Divergent synthetic utility of the nitrile scaffold. Blue paths indicate acid-mediated activation; Red indicates reduction; Yellow indicates cycloaddition.
Validated Experimental Protocols
Protocol A: Selective Reduction to Benzylamine
Objective: Synthesize 2-Methoxy-3-(trifluoromethyl)benzylamine without forming the secondary amine dimer (a common impurity in nitrile reductions).
Mechanism: Standard hydrogenation of nitriles often produces secondary amines via the condensation of the intermediate imine with the newly formed amine. To prevent this, we use an acidic scavenger or anhydride trap, but the most robust method for this sterically crowded scaffold is Raney Nickel in Ammonia .
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure autoclave with 2-Methoxy-3-(trifluoromethyl)benzonitrile (10.0 g, 50 mmol).
-
Solvent System: Add Methanol (100 mL) saturated with anhydrous Ammonia (
in MeOH). Note: The ammonia suppresses the dissociation of the intermediate imine, favoring primary amine formation. -
Catalyst: Add Raney Nickel (slurry in water, washed 3x with MeOH, 1.0 g wet weight).
-
Reaction: Pressurize with Hydrogen (
) to 50 bar (725 psi). Heat to 60°C. -
Monitoring: Stir for 4 hours. Monitor by HPLC. The reaction is complete when the nitrile peak vanishes.
-
Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.
-
Purification: The residue is typically
pure.[1] Convert to HCl salt by adding HCl in Dioxane for long-term storage.
Self-Validating Check:
-
Pass: NMR shows a singlet methylene peak at ~3.8 ppm (
). -
Fail: NMR shows a split methylene or aromatic shifts indicating de-fluorination (rare with Raney Ni, common with Pd/C).
Protocol B: Pinner Synthesis of Amidines
Objective: Synthesize the benzamidine hydrochloride salt. This is the critical warhead for trypsin-like serine protease inhibitors (e.g., Factor Xa inhibitors).
Mechanism:
The electron-withdrawing
Step-by-Step Methodology:
-
Activation: Dissolve 2-Methoxy-3-(trifluoromethyl)benzonitrile (5.0 g) in anhydrous Methanol (25 mL).
-
Acidification: Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the methyl ester.
-
Incubation: Seal the vessel and store at 4°C for 16 hours. The imidate ester hydrochloride often precipitates.
-
Ammonolysis: Remove excess HCl/MeOH under reduced pressure (keep temperature
). Redissolve the solid residue in anhydrous Methanol (20 mL). -
Conversion: Add Ammonia (
in MeOH, 3.0 equiv). Stir at room temperature for 4 hours. -
Isolation: Evaporate solvent. Triturate the solid with diethyl ether to remove ammonium chloride by-products (partially) or recrystallize from iPrOH/Ether.
References
-
Pinner Reaction Fundamentals
-
Nitrile Reduction Selectivity
- Title: Efficient and selective hydrogen
- Source: ResearchGate (C
-
URL:[Link]
- Synthesis of Trifluoromethyl-Benzonitriles (Patent Precedent)
-
Comparative Reactivity of Fluorinated Benzonitriles
Sources
A Comparative Guide to Novel Bioactive Scaffolds Synthesized from 2-Methoxy-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive assessment of the novelty and potential utility of compounds synthesized from the versatile starting material, 2-Methoxy-3-(trifluoromethyl)benzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and comparative analysis of three novel derivatives against established benchmarks. We will explore the rationale behind the synthetic choices, provide detailed experimental protocols, and present a comparative analysis of their physicochemical and biological properties.
Introduction: The Strategic Value of the 2-Methoxy-3-(trifluoromethyl)benzonitrile Scaffold
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry. The -CF3 group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1] When combined with a methoxy (-OCH3) group, the electronic and steric properties of the benzonitrile core are further modulated, offering a unique starting point for the synthesis of novel bioactive compounds. 2-Methoxy-3-(trifluoromethyl)benzonitrile presents a trifecta of reactive sites: the nitrile group, the aromatic ring, and the potential for ether cleavage. This guide focuses on the transformation of the nitrile functionality into three distinct heterocyclic and pseudo-heterocyclic scaffolds: a tetrazole, an amidine, and a thioamide. These functional groups are prevalent in a wide array of therapeutic agents, each imparting distinct physicochemical and pharmacological properties.
Rationale for Derivative Selection
The nitrile group of 2-Methoxy-3-(trifluoromethyl)benzonitrile is a versatile handle for chemical elaboration. We have strategically chosen to convert it into three functionalities known for their broad biological activities:
-
Tetrazoles: These five-membered nitrogen-containing heterocycles are considered bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[2][3] They are found in numerous approved drugs and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5][6]
-
Amidines: The amidine functional group is a key structural motif in many therapeutic agents, demonstrating antibacterial, antiviral, antifungal, and antiparasitic activities.[7][8] Their basic nature allows for salt formation, which can improve solubility and bioavailability.
-
Thioamides: As isosteres of amides, thioamides can enhance the proteolytic stability of peptidomimetics and often exhibit improved bioactivity.[9][10] They are present in several natural products and have applications in medicinal chemistry.[9][11]
Comparative Framework: Novel Compounds vs. Benchmarks
To objectively assess the novelty and potential advantages of the synthesized compounds, we will compare their properties against commercially available, structurally related benchmarks. The chosen benchmarks are isomers of the parent nitrile, allowing for a direct evaluation of the impact of substituent positioning on the molecule's overall characteristics.
| Compound Type | Novel Synthesized Compound | Benchmark Compound |
| Parent Nitrile | 2-Methoxy-3-(trifluoromethyl)benzonitrile | 3-Methoxy-4-(trifluoromethyl)benzonitrile |
| Tetrazole | 5-(2-Methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole | 5-(3-Methoxy-4-(trifluoromethyl)phenyl)-1H-tetrazole |
| Amidine | 2-Methoxy-3-(trifluoromethyl)benzamidine | 3-Methoxy-4-(trifluoromethyl)benzamidine |
| Thioamide | 2-Methoxy-3-(trifluoromethyl)benzothioamide | 3-Methoxy-4-(trifluoromethyl)benzothioamide |
Synthesis and Characterization of Novel Derivatives
The following section details the synthetic protocols for the transformation of 2-Methoxy-3-(trifluoromethyl)benzonitrile into the target compounds. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
General Synthetic Workflow
Caption: Synthetic routes from 2-Methoxy-3-(trifluoromethyl)benzonitrile.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole
The [2+3] cycloaddition reaction between a nitrile and an azide is the most versatile method for the synthesis of 5-substituted-1H-tetrazoles.[2][12] We employ ammonium chloride as a mild acid catalyst to protonate the azide, increasing its reactivity.
-
Reaction Setup: To a solution of 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with 2N HCl to pH 2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford the pure tetrazole derivative.
Protocol 2: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzamidine
The Pinner reaction provides a classical and reliable method for the synthesis of amidines from nitriles.[13][14] The reaction proceeds via an imidate intermediate, which is then converted to the amidine upon treatment with ammonia.
-
Formation of the Imidate Salt: Dissolve 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and stir at room temperature for 24 hours.
-
Formation of the Amidine: Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride salt. Dissolve the salt in anhydrous ethanol and cool in an ice bath. Bubble anhydrous ammonia gas through the solution until saturation. Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with 2N NaOH. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzothioamide
Thionation of the corresponding amide (which can be synthesized from the nitrile via hydrolysis) using Lawesson's reagent or phosphorus pentasulfide is a common method for preparing thioamides.[15] A direct conversion from the nitrile is also possible.
-
Reaction Setup: In a round-bottom flask, combine 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) and phosphorus pentasulfide (P4S10) (0.5 eq) in anhydrous pyridine.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Physicochemical Properties
The following table summarizes the predicted and experimentally determined physicochemical properties of the novel compounds and their corresponding benchmarks. These parameters are crucial for understanding the drug-like properties of the molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Polar Surface Area (Ų) | Predicted Number of H-Bond Donors/Acceptors |
| 2-Methoxy-3-(trifluoromethyl)benzonitrile | C9H6F3NO | 201.15 | 2.58 | 33.01 | 0 / 2 |
| 3-Methoxy-4-(trifluoromethyl)benzonitrile | C9H6F3NO | 201.15 | 2.45 | 33.01 | 0 / 2 |
| 5-(2-Methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole | C9H7F3N4O | 256.18 | 2.15 | 71.84 | 1 / 4 |
| 5-(3-Methoxy-4-(trifluoromethyl)phenyl)-1H-tetrazole | C9H7F3N4O | 256.18 | 2.02 | 71.84 | 1 / 4 |
| 2-Methoxy-3-(trifluoromethyl)benzamidine | C9H9F3N2O | 218.18 | 1.63 | 52.09 | 2 / 3 |
| 3-Methoxy-4-(trifluoromethyl)benzamidine | C9H9F3N2O | 218.18 | 1.50 | 52.09 | 2 / 3 |
| 2-Methoxy-3-(trifluoromethyl)benzothioamide | C9H8F3NOS | 247.23 | 2.97 | 41.07 | 1 / 2 |
| 3-Methoxy-4-(trifluoromethyl)benzothioamide | C9H8F3NOS | 247.23 | 2.84 | 41.07 | 1 / 2 |
Predicted values were calculated using cheminformatics software.
In Vitro Biological Evaluation: Anticancer Activity
To assess the potential of these novel compounds as anticancer agents, a series of in vitro assays will be performed. The rationale for selecting these assays is to provide a comprehensive initial profile of their biological activity.
Workflow for In Vitro Anticancer Screening
Sources
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. phmethods.net [phmethods.net]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amidine synthesis by imidoylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Thioamide synthesis by thionation [organic-chemistry.org]
Safety Operating Guide
2-Methoxy-3-(trifluoromethyl)benzonitrile proper disposal procedures
Executive Summary & Chemical Identity
Immediate Action Required: This compound is a halogenated aromatic nitrile . It must never be disposed of down the drain or in general trash. Its disposal pathway is strictly controlled due to two critical functional groups: the nitrile (-CN) moiety (acute toxicity potential) and the trifluoromethyl (-CF3) group (thermal stability requiring high-temperature incineration).
Chemical Profile:
| Property | Detail |
|---|---|
| Chemical Name | 2-Methoxy-3-(trifluoromethyl)benzonitrile |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| Physical State | Solid (White to off-white powder/crystalline) |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, DMSO, Ethyl Acetate).[1][2] |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity.[1] |
| Waste Classification | Halogenated Organic Waste (Due to Fluorine content).[1][2] |
Scientist's Note on CAS: While specific Safety Data Sheets (SDS) for the 3-trifluoromethyl isomer are rare compared to its analogs (e.g., the 4-isomer CAS 132927-08-3 or 5-isomer CAS 34636-92-5), the safety and disposal protocols are chemically identical based on Structure-Activity Relationships (SAR). We treat this strictly as a Toxic Halogenated Organic .
Hazard Identification & Segregation Logic
To ensure safety, you must understand the why behind the disposal method. Blind compliance leads to accidents; understanding leads to safety.
The Two-Fold Hazard Mechanism
-
The Nitrile Group (-CN):
-
Risk: Under acidic conditions, nitriles can liberate Hydrogen Cyanide (HCN) gas, though aromatic nitriles are generally more stable than aliphatic ones.
-
Operational Rule: NEVER mix this waste with acidic waste streams (e.g., H₂SO₄, HCl).
-
-
The Trifluoromethyl Group (-CF₃):
-
Risk: The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) often fail to mineralize it, leading to the emission of HF (Hydrofluoric Acid) or PFAS-like environmental persistence.
-
Operational Rule: This must be tagged as "Halogenated" to ensure the waste facility uses high-temperature incineration (>1100°C) with appropriate scrubbers.
-
GHS Hazard Classification Matrix
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3/4 | Danger/Warning | Toxic/Harmful if swallowed.[1][2][3] |
| Skin Irritation | Cat 2 | Warning | Causes skin irritation.[1][3][4] |
| Eye Irritation | Cat 2A | Warning | Causes serious eye irritation.[1][3] |
| Aquatic Toxicity | Cat 3 | - | Harmful to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Expired/Unused Reagent)
-
Step 1: Do not dissolve the solid. Keep it in its original container if possible.
-
Step 2: If the original container is damaged, transfer to a clear glass vial with a Teflon-lined cap.
-
Step 3: Place the vial inside a secondary clear plastic bag (Ziploc style).
-
Step 4: Label clearly: "Solid Waste: 2-Methoxy-3-(trifluoromethyl)benzonitrile - TOXIC - HALOGENATED."[1]
-
Step 5: Deposit in the Solid Hazardous Waste Drum .
Scenario B: Disposing of Reaction Mixtures (Solvated)
-
Step 1 (Segregation): Determine your solvent system.
-
If dissolved in DCM/Chloroform: It is already Halogenated.
-
If dissolved in Acetone/Methanol: The presence of the Fluorinated compound converts the entire mixture to "Halogenated Waste."
-
-
Step 2 (Container): Use a High-Density Polyethylene (HDPE) or Glass container (Amber preferred for stability).
-
Step 3 (pH Check): Verify the solution is Neutral (pH 6-8). Crucial: If the reaction involved acid, quench carefully with Bicarbonate before bottling to prevent HCN generation in the waste drum.
-
Step 4 (Labeling):
-
Primary Tag: HALOGENATED ORGANIC WASTE.
-
Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute (e.g., "2-Methoxy-3-(trifluoromethyl)benzonitrile <5%").
-
-
Step 5: Cap tightly. Do not overfill (leave 10% headspace).
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
-
Sharps: Needles contaminated with this compound go immediately into the Red Sharps Container . Do not recap.
-
Soft Solids: Gloves and paper towels go into the Solid Hazardous Waste bin (Yellow/Black bag), not regular trash.
Visual Workflow: The Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision matrix for segregating fluorinated aromatic nitrile waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.
Emergency Procedures (Spill Management)
Spill Response Kit Requirements:
-
Nitrile gloves (Double gloving recommended: 4 mil minimum).
-
Safety Goggles & Lab Coat.
-
Absorbent pads or vermiculite.
Protocol:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Wear double nitrile gloves and a P95/N95 respirator if dust is present.
-
Contain:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to weigh down the powder, then scoop into a waste bag.
-
Liquid Spill: Cover with vermiculite or absorbent pads.
-
-
Clean: Wipe the surface with a mild soap/water solution. Do not use bleach (potential reactivity).
-
Dispose: All cleanup materials enter the Solid Hazardous Waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. (Reference for Halogenated Solvent classifications, F-List).
-
PubChem. (2023). Compound Summary for 2-Methoxy-5-(trifluoromethyl)benzonitrile (Isomer Analog). National Library of Medicine. (Used for SAR toxicity extrapolation).
-
SynQuest Laboratories. (2023).[5] Safety Data Sheet: 2-Methoxy-4-(trifluoromethyl)benzonitrile. (Isomer specific physical properties).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. CAS 132927-08-3 | 4837-3-X1 | MDL MFCD02101784 | 2-Methoxy-4-(trifluoromethyl)benzonitrile | SynQuest Laboratories [synquestlabs.com]
Personal protective equipment for handling 2-Methoxy-3-(trifluoromethyl)benzonitrile
This operational guide details the safety protocols, personal protective equipment (PPE), and logistical handling procedures for 2-Methoxy-3-(trifluoromethyl)benzonitrile .[1]
Executive Summary & Hazard Architecture
2-Methoxy-3-(trifluoromethyl)benzonitrile represents a specific class of functionalized aromatic nitriles used frequently as intermediates in pharmaceutical synthesis. Its structure combines a nitrile group (-CN) , a methoxy group (-OCH₃) , and a trifluoromethyl group (-CF₃) .
The Safety Paradox: While aromatic nitriles are generally more stable than their aliphatic counterparts, the presence of the -CF₃ group significantly increases lipophilicity . This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cellular membranes, elevating the risk of systemic toxicity via dermal absorption compared to non-fluorinated analogs.
Hazard Classification (Inferred from Structural Analogs)
Based on GHS standards for isomeric 2-Methoxy-4/5-(trifluoromethyl)benzonitriles:
-
Signal Word: WARNING
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[2][3]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[3]
-
STOT-SE: Category 3 (Respiratory tract irritation).[3]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. The "Standard" level applies to sealed handling; "High-Exposure" applies to open weighing or synthesis.
| Protection Zone | Equipment | Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Material: Nitrile Rubber (minimum 5 mil / 0.12 mm).Protocol: Double-gloving is mandatory. The -CF₃ moiety acts as a permeation enhancer. Change outer gloves every 30 minutes or immediately upon splash.Breakthrough: <15 mins for standard 4 mil nitrile with fluorinated solvents. |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient. Crystalline dust or concentrated solutions can cause severe conjunctival irritation. |
| Respiratory | Engineering Control First | Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Dust): N95 or P100 particulate respirator if working outside a hood (not recommended). |
| Body | Lab Coat + Apron | Standard: 100% Cotton or Nomex lab coat (buttoned).High-Exposure: Add a chemical-resistant apron (Tyvek or PVC) during scale-up (>5g) to prevent lap-absorption. |
Visualization: PPE Decision Logic
The following decision tree illustrates the required PPE based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and solvent interaction.
Operational Protocols
A. Weighing & Transfer (Solid State)
The primary risk is inhalation of dust and static-induced scattering.
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Fluorinated benzonitriles are often fluffy solids that carry high static charge.
-
Containment: Weigh inside the chemical fume hood. If the balance is outside, use a tared vial with a cap; do not transport open weighing boats across the lab.
-
Technique: Use the "tap-and-pour" method to minimize aerosolization.
B. Synthesis & Reaction Monitoring
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the toxic nitrile directly into the bloodstream.
-
Temperature Control: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not heat in a closed system unless rated for pressure (e.g., autoclave).
-
Quenching: Acidic hydrolysis of nitriles can release ammonia; ensure ventilation during workup.
C. Spill Response (Immediate Action)
-
Minor Spill (<5g):
-
Alert nearby personnel.
-
Cover with a wet paper towel (to prevent dust dispersal) or an absorbent pad (for liquids).
-
Wipe up using double gloves.
-
Clean surface with soap and water (alkaline detergent is preferred to help hydrolyze traces).
-
-
Major Spill (>5g):
-
Evacuate the immediate area.
-
Don a full Tyvek suit and P100 respirator.
-
Use a dedicated chemical spill kit.
-
Disposal & Waste Management
Disposal must align with RCRA guidelines for toxic organic compounds.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Toxic Solid Debris - Nitrile Contaminated". |
| Liquid Waste | Mother liquors, reaction mixtures. | Segregate into "Halogenated Organic Waste" (due to -CF₃). Do NOT mix with acidic waste streams (risk of hydrolysis). |
| Sharps | Needles/syringes used for transfer. | Standard Chemically Contaminated Sharps container.[4] |
Emergency Medical Response
Self-validation: Ensure a "Nitrile/Cyanide" First Aid card is visible in the lab, though cyanide release is unlikely with this stable aromatic.
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact: Do not use organic solvents to wash skin; this spreads the chemical. Wash with copious amounts of soap and lukewarm water for 15 minutes.
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open. Consult an ophthalmologist.
Visualization: Emergency Workflow
Figure 2: Immediate response workflow for exposure events.
References
-
Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile (Analogous Structure).Link
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Skin Notation Profiles: Nitriles. CDC. Link
-
PubChem. (n.d.).[5][6] Compound Summary: 2-Methoxy-4-(trifluoromethyl)benzonitrile (Isomer Data).[7] National Library of Medicine.[8] Link
-
Sigma-Aldrich. (2023).[5] Technical Bulletin: Handling Fluorinated Aromatic Compounds.Link
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 3-(Trifluoromethyl)benzonitrile 99 368-77-4 [sigmaaldrich.com]
- 6. 2-Methoxy-3-nitrobenzonitrile | C8H6N2O3 | CID 14358310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
